PF-06726304 acetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDCFFPRJKOOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-06726304 Acetate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PF-06726304 acetate, also known as mevrometostat (PF-06821497), is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3][4] As a critical component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. This technical guide elucidates the core mechanism of action of this compound, details its biochemical and cellular activity, provides key experimental protocols for its evaluation, and summarizes its clinical development status.
Core Mechanism of Action
This compound functions as a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[2] By competing with the methyl donor SAM, this compound effectively blocks the catalytic function of the PRC2 complex. The primary molecular consequence of EZH2 inhibition is the prevention of the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3]
The H3K27me3 mark is a hallmark of facultative heterochromatin and is fundamentally associated with the transcriptional repression of target genes.[5][6] Consequently, by reducing global H3K27me3 levels, this compound leads to the de-repression and reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis.[3] Notably, the inhibitor is effective against both wild-type EZH2 and clinically relevant mutant forms, such as Y641N, which are prevalent in certain lymphomas.[1][3][4]
Signaling Pathway
The signaling pathway illustrates the central role of the PRC2 complex in gene silencing and the intervention point of this compound.
Quantitative Data
The following table summarizes the key in vitro potency and cellular activity data for PF-06726304.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Wild-Type EZH2 | 0.7 nM | [1][3][4] |
| Y641N Mutant EZH2 | 3.0 nM | [1][3][4] | |
| IC50 | EZH2 Methyltransferase Activity | 0.7 nM | [2] |
| H3K27me3 Reduction (Karpas-422 cells) | 15 nM | [1][3][4] | |
| Cell Proliferation (Karpas-422 cells) | 25 nM | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the primary research publication by Kung et al. (2016).[1][3]
EZH2 Biochemical Assay
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of PF-06726304.
-
Complex Preparation : The PRC2 complex (containing EZH2, SUZ12, EED, and RbAp48) with either wild-type or Y641N mutant EZH2 is diluted in assay buffer (100 mM Tris pH 8.5, 4 mM DTT, 0.01% Tween-20) to a final concentration of 5 nM.[5]
-
Substrate Addition : 25 µg/mL of oligonucleosomes are added as the histone substrate.[5]
-
Compound Incubation : PF-06726304 is serially diluted and added to the enzyme-substrate mixture.
-
Reaction Initiation : The reaction is initiated by adding 1.5 µM ³H-labeled SAM (S-adenosyl-L-[methyl-³H]-methionine) with a specific activity of 0.94 µCi/well.[5] The reaction proceeds for 60 minutes at room temperature.[5]
-
Reaction Quenching : The reaction is stopped by adding trichloroacetic acid (TCA) to a final concentration of 20%.[5]
-
Measurement : The mixture is filtered through a PVDF filter plate, washed five times with PBS, and dried. The radioactivity, corresponding to the incorporation of the ³H-methyl group into the histones, is measured by scintillation counting.[5]
-
Data Analysis : IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K27me3 ELISA
This protocol measures the level of H3K27 trimethylation in a cellular context.
-
Cell Culture and Treatment : Karpas-422 cells are plated in 96-well plates and treated with a dilution series of PF-06726304 for 72 hours.[7]
-
Cell Lysis and Histone Extraction : Cells are lysed, and histones are extracted using an acid extraction solution followed by neutralization.[7]
-
ELISA Plate Coating : The extracted histones are added to an ELISA plate and incubated overnight at 4°C to allow for coating.[5]
-
Blocking : The plate is washed and blocked with a blocking buffer (PBS, 0.05% Tween 20, 2% BSA) for 2 hours.[5]
-
Antibody Incubation : The plate is incubated with a primary antibody specific for H3K27me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
Detection : A TMB substrate is added, and the reaction is stopped with a stop solution. The absorbance is read at 450 nm.[7]
-
Normalization : Results are often normalized to total histone H3 levels, determined in a parallel ELISA.
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the compound on cancer cells.
-
Cell Plating : Karpas-422 cells are seeded in 96-well plates at a density of 2,500 cells/well in 100 µL of complete culture medium.[7]
-
Compound Addition : PF-06726304 is serially diluted in culture medium and 25 µL is added to the wells. The final DMSO concentration should be kept constant (e.g., 0.5%).[7]
-
Incubation : Plates are incubated for 72 hours at 37°C and 5% CO₂.[7]
-
Viability Measurement : Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal is read on a plate reader, and IC₅₀ values are calculated from the dose-response curve.
Clinical Development
PF-06726304, under the name mevrometostat (PF-06821497), is currently in clinical development. A key study is the Phase 1/2 clinical trial NCT03460977, which is evaluating the safety and efficacy of mevrometostat in patients with relapsed/refractory small cell lung cancer (SCLC), metastatic castration-resistant prostate cancer (mCRPC), and follicular lymphoma (FL).[1][2]
Recent data from this trial have shown promising results, particularly in mCRPC where mevrometostat in combination with enzalutamide demonstrated a significant improvement in radiographic progression-free survival (rPFS) compared to enzalutamide alone.[3][8] These findings have led to the initiation of Phase 3 studies to further evaluate this combination in mCRPC.
Conclusion
This compound is a potent and selective EZH2 inhibitor that operates through a SAM-competitive mechanism to reduce H3K27me3 levels, leading to the reactivation of silenced genes and subsequent anti-proliferative effects in cancer cells. Its robust preclinical activity has translated into promising early clinical signals, positioning it as a significant therapeutic candidate in the landscape of epigenetic modulators. The detailed protocols provided herein offer a foundation for further research and development in this area.
References
- 1. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)âones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - figshare - Figshare [figshare.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Deep Dive into PF-06726304 Acetate: An EZH2 Inhibitor with Potent Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the EZH2 inhibitory activity of PF-06726304 acetate, a potent and selective small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
Core Mechanism of Action
This compound is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 lysine methyltransferase activity.[1][2] By competing with the cofactor SAM, PF-06726304 effectively blocks the catalytic function of EZH2, leading to a reduction in the levels of H3K27 trimethylation (H3K27me3).[3][4] This epigenetic mark is associated with gene silencing; therefore, its reduction leads to the de-repression of EZH2 target genes, which can include tumor suppressors. This mechanism ultimately inhibits cancer cell proliferation and can induce apoptosis.[5]
Figure 1: Mechanism of action of this compound in inhibiting EZH2.
Quantitative Inhibitory Activity
This compound demonstrates potent inhibitory activity against both wild-type (WT) and mutant forms of EZH2. The compound's efficacy has been quantified through various in vitro assays, with key data summarized in the tables below.
| Target | Assay Type | Value | Reference |
| Wild-Type EZH2 | Ki | 0.7 nM | [3][4][6][7] |
| Y641N Mutant EZH2 | Ki | 3.0 nM | [3][4][6][7] |
| EZH2 | IC50 | 0.7 nM | [1][2] |
| Cell Line | Assay | Parameter | Value | Reference |
| Karpas-422 | H3K27me3 Inhibition | IC50 | 15 nM | [3][4][6][7] |
| Karpas-422 | Cell Proliferation | IC50 | 25 nM | [6][7] |
In Vivo Anti-Tumor Efficacy
Preclinical studies in animal models have demonstrated the robust anti-tumor activity of PF-06726304. In a subcutaneous Karpas-422 xenograft model, oral administration of PF-06726304 resulted in significant tumor growth inhibition.[6][7]
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| Female SCID beige mice | Karpas-422 (Diffuse Large B-cell Lymphoma) | 200 and 300 mg/kg, BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers. | [3][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used to characterize the activity of this compound.
Cell Proliferation Assay (Alamar Blue)
This assay quantitatively measures the proliferation of cells in response to treatment with an inhibitor.
Figure 2: Workflow for the Alamar Blue cell proliferation assay.
Protocol:
-
Karpas-422 cells are seeded in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete cell culture medium.[3]
-
The plate is incubated for 2-3 hours at 37°C in a 5% CO2 atmosphere to allow the cells to attach.[3]
-
A serial dilution of this compound is prepared.
-
The diluted compound is added to the wells, and the plate is incubated for 72 to 96 hours.[5][7]
-
Following the incubation period, 10% by volume of Alamar blue reagent is added to each well.[5]
-
The plate is incubated for an additional 4 hours.[5]
-
The absorbance is measured at 570 nm with a reference wavelength of 620 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the resulting dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines the general steps for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Figure 3: General workflow for an in vivo subcutaneous xenograft study.
Protocol:
-
Female SCID beige mice are used for the study.[3]
-
Karpas-422 cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a predetermined size, the animals are randomized into vehicle control and treatment groups.
-
PF-06726304 is administered orally twice daily (BID) at doses of 200 and 300 mg/kg for a duration of 20 days.[6][7]
-
Tumor volume and body weight are measured regularly throughout the study to assess efficacy and toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the levels of H3K27me3 to confirm target engagement.
Conclusion
This compound is a potent and selective EZH2 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its ability to inhibit both wild-type and mutant forms of EZH2, coupled with its oral bioavailability and efficacy in preclinical models, underscores its potential as a therapeutic agent for cancers driven by EZH2 dysregulation. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising epigenetic modulator.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PF-06726304 Acetate: A SAM-Competitive Inhibitor of EZH2
Disclaimer: Initial research indicates a potential discrepancy in the target specified in the topic. All available scientific literature identifies PF-06726304 as a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), not PRMT5. This guide will, therefore, focus on the well-documented activity of PF-06726304 as a SAM-competitive inhibitor of EZH2.
This technical guide provides a comprehensive overview of PF-06726304 acetate, a small molecule inhibitor of EZH2, for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, quantitative biochemical and cellular data, and relevant experimental protocols.
Core Concepts and Mechanism of Action
PF-06726304 is a highly potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.
The mechanism of inhibition by PF-06726304 is competitive with the universal methyl donor, S-adenosyl-L-methionine (SAM).[3] By binding to the SAM-binding pocket of EZH2, PF-06726304 prevents the transfer of a methyl group to its histone substrate, thereby inhibiting the formation of the H3K27me3 mark. This leads to the derepression of EZH2 target genes, which can induce anti-proliferative effects in cancer cells dependent on EZH2 activity.
Figure 1: Mechanism of SAM-competitive inhibition of EZH2 by PF-06726304.
Quantitative Data
The following tables summarize the key quantitative data for PF-06726304, demonstrating its potency and cellular activity.
Table 1: Biochemical Potency of PF-06726304
| Target | Parameter | Value (nM) | Reference |
| Wild-type EZH2 | Ki | 0.7 | [1][2] |
| Y641N mutant EZH2 | Ki | 3.0 | [1][2] |
| Wild-type EZH2 | IC50 | 0.7 | [3] |
Table 2: Cellular Activity of PF-06726304
| Cell Line | Assay | Parameter | Value (nM) | Reference |
| Karpas-422 | H3K27me3 Inhibition | IC50 | 15 | [1][2] |
| Karpas-422 | Antiproliferation | IC50 | 25 | [1] |
Table 3: In Vivo Efficacy of PF-06726304
| Animal Model | Dosing | Duration | Outcome | Reference |
| Karpas-422 Xenograft | 200 and 300 mg/kg, BID | 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on information from publicly available resources and should be adapted as necessary for specific laboratory conditions.
Biochemical EZH2 Inhibition Assay
This protocol outlines a method to determine the in vitro potency of PF-06726304 against EZH2.
References
PF-06726304 Acetate: A Potent EZH2 Inhibitor and its Impact on H3K27 Methylation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. PF-06726304 acetate is a potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. This document provides a comprehensive technical overview of the effects of this compound on H3K27 methylation, including its biochemical and cellular activity, and detailed experimental protocols.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the methyltransferase activity of EZH2. By competing with the cofactor SAM, it prevents the transfer of a methyl group to histone H3 at lysine 27. This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of EZH2 target genes. This mechanism has been shown to inhibit the proliferation of cancer cells that are dependent on EZH2 activity.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of EZH2
| Target | Ki (nM) |
| Wild-Type EZH2 | 0.7[1][2] |
| Y641N Mutant EZH2 | 3.0[1][2] |
Table 2: Cellular Activity in Karpas-422 Cells
| Assay | IC50 (nM) |
| H3K27me3 Inhibition | 15[1][2][3] |
| Cell Proliferation | 25[1][2] |
Table 3: In Vivo Activity
| Model | Dosing | Effect |
| Subcutaneous Karpas-422 xenograft | 200 and 300 mg/kg; BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers[1][2] |
Experimental Protocols
Cellular H3K27me3 Reduction Assay
This protocol details the methodology for determining the IC50 of this compound for the reduction of H3K27me3 in Karpas-422 cells.[3]
Materials:
-
Karpas-422 cells
-
Complete cell culture medium
-
96-well clear, V-bottom polystyrene cell culture plates
-
96-well clear, U-bottom polypropylene plates
-
This compound
-
DMSO
-
Acid-extracted solution
-
Neutralization buffer
-
Biotinylated trimethylhistone H3K27 detection antibody
-
Horseradish peroxidase-linked antibody
-
TMB substrate reagent
-
Stop solution
-
Plate shaker
-
Centrifuge
-
Plate reader
Procedure:
-
Cell Plating: Plate Karpas-422 cells in 100 µL of complete cell culture medium per well in a 96-well clear, V-bottom plate at a density of 2500 cells/well.[3]
-
Incubation: Incubate the cells for 2-3 hours at 37°C and 5% CO2.[3]
-
Compound Preparation: Prepare a dilution series of this compound in 100% DMSO in a 96-well U-bottom polypropylene plate. A typical starting concentration is 10 mM with 11-point, 1:3 serial dilutions.[3]
-
Compound Addition: Further dilute the compound in growth medium and add 25 µL to the cell plates, achieving a final highest concentration of 50 µM and a final DMSO concentration of 0.5%.[3]
-
Incubation with Compound: Incubate the plates for 72 hours at 37°C and 5% CO2.[3]
-
Cell Lysis: After incubation, centrifuge the plates at 2000 rpm for 5 minutes at room temperature and remove the medium. Add 100 µL of acid-extracted solution to each well and shake the plates for 50 minutes at 4°C to lyse the cells.[3]
-
Neutralization: Add 38 µL of neutralization buffer to each well.[3]
-
ELISA-based Detection:
-
Incubate the plates for 2.5 hours at room temperature with constant slow-speed shaking.[3]
-
Wash the plates seven times with 300 µL/well of 1x wash buffer.[3]
-
Add 100 µL of biotinylated trimethylhistone H3K27 detection antibody and incubate for a specified time.
-
Add 100 µL of horseradish peroxidase-linked antibody to each well and incubate for 60 minutes at room temperature with constant slow-speed shaking.[3]
-
Wash the plates.
-
Add 100 µL of TMB substrate reagent to each well and incubate for 5 minutes at room temperature in the dark with slow shaking.[3]
-
Add 100 µL of stop solution to stop the reaction.[3]
-
-
Data Acquisition: Read the absorbance on a plate reader. The IC50 value is calculated from the dose-response curve.
Caption: Experimental workflow for H3K27me3 cellular assay.
Conclusion
This compound is a highly potent and selective inhibitor of EZH2 that effectively reduces H3K27 methylation in both biochemical and cellular contexts. Its demonstrated in vivo anti-tumor activity highlights its potential as a therapeutic agent for cancers driven by EZH2 dysregulation. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on EZH2 inhibitors and their role in epigenetic modulation.
References
The EZH2 Inhibitor PF-06726304 Acetate: A Technical Overview for its Application in Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diffuse large B-cell lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, presents a significant therapeutic challenge due to its aggressive nature and molecular heterogeneity. A key epigenetic regulator, the Enhancer of Zeste Homolog 2 (EZH2), has emerged as a promising therapeutic target in DLBCL. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and its overexpression or mutation is implicated in the pathogenesis of various cancers, including the germinal center B-cell-like (GCB) subtype of DLBCL. PF-06726304 acetate is a potent and selective, S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of EZH2 methyltransferase activity. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy in DLBCL models, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a highly potent inhibitor of both wild-type and mutant forms of EZH2. Its chemical formula is C₂₂H₂₁Cl₂N₃O₃·C₂H₄O₂ with a molecular weight of 506.38 g/mol . The compound is soluble in DMSO and ethanol up to 100 mM.
Mechanism of Action in DLBCL
EZH2, as the catalytic component of the PRC2 complex, is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[1][2] In normal germinal center (GC) B-cells, EZH2 plays a crucial role in regulating proliferation and differentiation by silencing genes involved in cell cycle checkpoints and plasma cell differentiation.[3][4]
In GCB-DLBCL, EZH2 is frequently overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1][5] this compound competitively inhibits the SAM-binding pocket of EZH2, thereby blocking its methyltransferase activity.[6] This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of tumor cell growth.[6]
Signaling Pathway
References
- 1. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EZH2-mediated epigenetic silencing in germinal center B cells contributes to proliferation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
The Epigenetic Role of PF-06726304 Acetate: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective EZH2 Inhibitor
PF-06726304 acetate has emerged as a significant tool in the field of epigenetics, offering researchers a potent and selective means to investigate the function of the Enhancer of Zeste Homolog 2 (EZH2). As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and illustrative signaling and workflow diagrams to support researchers in drug development and epigenetic studies.
Core Mechanism of Action: Targeting the Catalytic Activity of EZH2
This compound is a small molecule inhibitor that directly targets the enzymatic activity of EZH2. It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, binding to the active site of EZH2 and preventing the transfer of a methyl group from SAM to its histone substrate. This inhibition leads to a dose-dependent reduction in the levels of H3K27me3, a key epigenetic mark associated with transcriptional repression. By blocking the writing of this repressive mark, PF-06726304 can lead to the reactivation of tumor suppressor genes and induce anti-proliferative effects in cancer cells dependent on EZH2 activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-06726304, highlighting its potency and cellular activity.
| Parameter | Enzyme | Value (nM) | Reference |
| Ki | Wild-Type EZH2 | 0.7 | [1] |
| Ki | Y641N Mutant EZH2 | 3.0 | [1] |
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (H3K27me3 reduction) | Karpas-422 | 15 | [1] |
| IC50 (Cell Proliferation) | Karpas-422 | 25 | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the role of this compound in epigenetic regulation and the experimental approaches to study its effects, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of PF-06726304.
EZH2 Biochemical Inhibition Assay
This protocol details the measurement of the inhibitory activity of PF-06726304 on the enzymatic function of EZH2.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
This compound dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of PF-06726304 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the PRC2 enzyme, biotinylated H3 peptide substrate, and the diluted PF-06726304 or DMSO (vehicle control).
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated H3 peptide will bind to the beads.
-
Incubate for 30 minutes to allow for binding.
-
Measure the radioactivity using a microplate scintillation counter. The proximity of the ³H-methyl group on the peptide to the scintillant in the bead will generate a signal.
-
Calculate the percent inhibition at each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular H3K27me3 Inhibition Assay (ELISA-based)
This protocol describes the quantification of H3K27me3 levels in cells treated with PF-06726304.
-
Cell Line:
-
Karpas-422 (human B-cell lymphoma)
-
-
Reagents and Materials:
-
Karpas-422 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound dissolved in DMSO
-
Cell lysis buffer
-
Histone extraction kit
-
H3K27me3 specific antibody
-
Total Histone H3 antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
ELISA plate reader
-
-
Procedure:
-
Seed Karpas-422 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PF-06726304 or DMSO for a specified duration (e.g., 72 hours).
-
Lyse the cells and extract histones according to the manufacturer's protocol.
-
Coat an ELISA plate with the extracted histones.
-
Block the plate to prevent non-specific binding.
-
Incubate with the primary antibody against H3K27me3 or total H3 (as a loading control).
-
Wash the plate and incubate with the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
Normalize the H3K27me3 signal to the total H3 signal for each well.
-
Calculate the percent inhibition of H3K27me3 relative to the DMSO control and determine the IC50 value.
-
Cell Proliferation Assay
This protocol outlines the assessment of the anti-proliferative effects of PF-06726304.
-
Cell Line:
-
Karpas-422
-
-
Reagents and Materials:
-
Karpas-422 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a low density.
-
Treat the cells with a serial dilution of PF-06726304 or DMSO.
-
Incubate the cells for a specified period (e.g., 6 days).
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation relative to the DMSO control and determine the IC50 value.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of PF-06726304 in a mouse xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
-
Cell Line:
-
Karpas-422
-
-
Reagents and Materials:
-
Karpas-422 cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant Karpas-422 cells (typically mixed with Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PF-06726304 or vehicle control orally at a specified dose and schedule (e.g., twice daily).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., immunohistochemistry for H3K27me3).
-
Analyze the tumor growth inhibition in the treated group compared to the control group.
-
This technical guide provides a foundational understanding of this compound and its role in epigenetic regulation. The provided data, diagrams, and protocols are intended to facilitate further research into the therapeutic potential of EZH2 inhibition.
References
Target Validation of PF-06726304 Acetate in Cancer Cells: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in cancer cells. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate its anti-cancer activity.
Core Concepts: Targeting EZH2 in Oncology
The Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2's primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes.[2][3] In many cancers, including various lymphomas and solid tumors, EZH2 is overexpressed or harbors activating mutations.[4] This aberrant activity results in the silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and differentiation.[2]
This compound is a small molecule inhibitor designed to be a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[5] By blocking EZH2, PF-06726304 aims to reduce global H3K27me3 levels, leading to the de-repression of tumor suppressor genes and subsequent anti-tumor effects.
Quantitative Efficacy of PF-06726304
The potency and efficacy of PF-06726304 have been quantified through various biochemical and cell-based assays. The primary model for these studies is the Karpas-422 cell line, a diffuse large B-cell lymphoma (DLBCL) line with wild-type EZH2.
| Parameter | Target/Cell Line | Value | Reference |
| Biochemical Potency | |||
| Ki (Wild-Type EZH2) | Recombinant Human EZH2 | 0.7 nM | [6][7] |
| Ki (Y641N Mutant EZH2) | Recombinant Human EZH2 | 3.0 nM | [6][7] |
| IC50 | Recombinant Human EZH2 | 0.7 nM | [5] |
| Cellular Activity | |||
| H3K27me3 Reduction IC50 | Karpas-422 cells | 15 nM | [6][7][8] |
| Anti-proliferation IC50 | Karpas-422 cells | 25 nM | [6][7] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Karpas-422 Xenograft Model | Dose-dependent | [6][7][8][9] |
Signaling Pathway and Mechanism of Action
PF-06726304 directly inhibits the catalytic activity of EZH2 within the PRC2 complex. This inhibition prevents the transfer of a methyl group from SAM to histone H3 at lysine 27. The reduction in H3K27me3 levels leads to a more open chromatin state at the promoter regions of EZH2 target genes, allowing for their re-expression. These re-expressed genes often include tumor suppressors that can induce cell cycle arrest, apoptosis, and differentiation.
Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation of a targeted therapeutic. Below are the protocols for key experiments performed to validate the efficacy of this compound.
Cell Culture and Maintenance
-
Cell Line: Karpas-422 (human diffuse large B-cell lymphoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Anti-Proliferation Assay
This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Workflow for the in vitro anti-proliferation assay.
Detailed Steps:
-
Karpas-422 cells are seeded in 96-well V-bottom plates at a density of 2,500 cells per well in 100 µL of complete culture medium.[8]
-
The plates are incubated for 2-3 hours at 37°C and 5% CO2 to allow cells to settle.[8]
-
A dilution plate is prepared with an 11-point, 1:3 serial dilution of this compound in DMSO, starting from a 10 mM stock.[8]
-
The compound dilutions are further diluted in growth medium, and 25 µL is added to the cell plates. The final highest concentration is 50 µM with a final DMSO concentration of 0.5%.[8]
-
The plates are incubated for 72 hours at 37°C and 5% CO2.[8]
-
Following incubation, the plates are centrifuged at 2000 rpm for 5 minutes, and the supernatant is removed.[8]
-
Cell viability is assessed using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader, and the data is analyzed to determine the IC50 value.
H3K27me3 Reduction Assay (ELISA-based)
This assay quantifies the reduction in global H3K27me3 levels in cells treated with this compound.
Detailed Steps:
-
Cells are plated and treated with serially diluted this compound as described in the anti-proliferation assay.
-
After the treatment period, histones are extracted from the cells.
-
An ELISA-based assay is performed. Briefly, the extracted histones are captured on an antibody-coated plate.
-
A detection antibody specific for H3K27me3 is added and incubated for 2 hours at room temperature with slow, constant shaking.[8]
-
The plate is washed, and a horseradish peroxidase (HRP)-linked secondary antibody is added and incubated for 60 minutes.[8]
-
After another wash step, a TMB substrate is added, and the reaction is incubated for 5 minutes in the dark.[8]
-
A stop solution is added, and the absorbance is read at the appropriate wavelength.[8]
-
The data is normalized to the total histone H3 levels, and the IC50 for H3K27me3 reduction is calculated.
In Vivo Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in a living organism.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 4. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to PF-06726304 Acetate: An EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document details its chemical properties, mechanism of action, and key experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Core Compound Data
This compound is a small molecule inhibitor that has demonstrated significant activity in preclinical models of various cancers. Below is a summary of its key quantitative data.
| Property | Value |
| CAS Number | 2080306-28-9[1][2][3][4] |
| Molecular Weight | 506.38 g/mol [1][2][3] |
| Chemical Formula | C₂₂H₂₁Cl₂N₃O₃·C₂H₄O₂[1][2][3] |
| IC₅₀ (EZH2 wild-type) | 0.7 nM[1][2][3] |
| IC₅₀ (Karpas-422 cells) | 25 nM (proliferation)[3][5] |
| Kᵢ (EZH2 wild-type) | 0.7 nM[3][5] |
| Kᵢ (EZH2 Y641N mutant) | 3.0 nM[3][5] |
| H3K27me3 Inhibition IC₅₀ | 15 nM (in Karpas-422 cells)[3][5] |
Mechanism of Action: EZH2 Inhibition
This compound is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2)[1][2][3]. EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3)[6]. This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.
By competitively binding to the SAM-binding pocket of EZH2, this compound blocks its methyltransferase activity. This inhibition leads to a global decrease in H3K27me3 levels, resulting in the derepression of EZH2 target genes, which can include tumor suppressors. This ultimately leads to the inhibition of cancer cell proliferation and tumor growth[1].
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay) with Karpas-422 Cells
This protocol outlines a method to assess the anti-proliferative effects of this compound on the Karpas-422 human B-cell lymphoma cell line using a colorimetric MTT assay.
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Karpas-422 cells in RPMI-1640 medium.
-
Harvest cells in the exponential growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium[7].
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[8].
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.
-
In Vivo Karpas-422 Xenograft Model
This protocol describes the establishment of a subcutaneous Karpas-422 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Karpas-422 cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
Matrigel
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest Karpas-422 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse[9].
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., at doses of 200 and 300 mg/kg) or vehicle control to the respective groups, typically via oral gavage, twice daily for a specified period (e.g., 20 days)[3][5].
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be collected for further pharmacodynamic analysis, such as measuring intratumoral H3K27me3 levels.
-
Conclusion
This compound is a promising EZH2 inhibitor with potent activity in preclinical cancer models. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo settings make it a valuable tool for cancer research and a potential candidate for further clinical development. This guide provides essential technical information and detailed protocols to facilitate its investigation by the scientific community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer [ijbs.com]
- 7. apexbt.com [apexbt.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protocol to establish a mouse model for hepatic metastasis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-06726304 Acetate In Vitro Assays
References
- 1. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellosaurus cell line Karpas-422 (CVCL_1325) [cellosaurus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KARPAS-422. Culture Collections [culturecollections.org.uk]
- 7. Item - EZH2 inhibition reduces global H3K27me3 levels, however standard ChIP-seq methods do not reveal the reduction. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Karpas 422 | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols for PF-06726304 Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 acetate is a highly potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] This modification leads to chromatin compaction and transcriptional repression of target genes, including numerous tumor suppressors.[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[5]
These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations, experimental procedures for common cellular assays, and information on its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Parameter | Value (nM) | Cell Line | Notes |
| Wild-Type EZH2 | Kᵢ | 0.7 | - | Biochemical assay.[3] |
| Y641N Mutant EZH2 | Kᵢ | 3.0 | - | Biochemical assay.[3] |
| EZH2 | IC₅₀ | 0.7 | - | Biochemical assay.[1][2] |
| H3K27me3 Inhibition | IC₅₀ | 15 | Karpas-422 | Cellular assay.[3][6] |
| Cell Proliferation | IC₅₀ | 25 | Karpas-422 | 72-hour incubation.[3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW: 506.38 g/mol ), add 197.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[7][8]
Note on Stability: While the DMSO stock solution is stable for extended periods when stored frozen, the stability of this compound in aqueous cell culture media at 37°C has not been extensively reported. It is recommended to prepare fresh dilutions in culture medium for each experiment from the frozen DMSO stock. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2]
Protocol 2: Cell Proliferation Assay
This protocol is based on the methodology used for Karpas-422 cells and can be adapted for other cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., Karpas-422)
-
Complete cell culture medium
-
96-well clear bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,500 cells/well for Karpas-422) in 100 µL of complete culture medium.[2]
-
Allow cells to adhere and stabilize for 2-3 hours (for suspension cells) or overnight (for adherent cells) at 37°C and 5% CO₂.[2]
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A common approach is an 11-point 1:3 serial dilution, with a highest final concentration of 50 µM.[2] Remember to include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Add 25 µL of the diluted compound to the respective wells of the cell plate.[2]
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[2]
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the IC₅₀ value using a non-linear regression analysis of the dose-response curve.
Protocol 3: Western Blot for H3K27me3 Inhibition
This protocol provides a general framework for assessing the pharmacodynamic effect of this compound on its direct target, H3K27me3.[4]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (e.g., 15%) and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to reach approximately 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control for a desired time (e.g., 48-72 hours).
-
Harvest the cells and extract histones using a suitable histone extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.[4]
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This general protocol can be used to assess whether this compound induces apoptosis in your cell line of interest.[9][10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 48 or 72 hours).
-
Harvest both floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1-5 x 10⁵ cells/100 µL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the investigation of the effects of this compound on cell cycle progression.[11][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations and for different time points (e.g., 24, 48, 72 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for apoptosis detection by flow cytometry.
References
- 1. Epigenetic reactivation of tumor suppressor genes by a novel small-molecule inhibitor of human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. benchchem.com [benchchem.com]
- 5. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Item - IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. cdn.bcm.edu [cdn.bcm.edu]
Application Notes and Protocols: PF-06726304 Acetate Treatment of Karpas-422 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the effects of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, on the Karpas-422 cell line. Karpas-422 is a human B-cell non-Hodgkin's lymphoma cell line derived from the pleural effusion of a patient with chemotherapy-resistant disease. This cell line is characterized by a germinal center B-cell-like (GCB) phenotype and harbors wild-type EZH2. Inhibition of EZH2 in GCB-DLBCL has been shown to derepress target genes involved in cell cycle control and B-cell differentiation, leading to anti-proliferative and pro-apoptotic effects.
This compound offers a valuable tool for investigating the therapeutic potential of EZH2 inhibition in this context. These notes detail the mechanism of action, provide quantitative data on its cellular effects, and offer detailed protocols for key experimental assays.
Mechanism of Action
PF-06726304 is a small molecule inhibitor that targets the catalytic SET domain of EZH2. EZH2 is the enzymatic component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. In GCB-DLBCL, EZH2 is often highly expressed and plays a crucial role in maintaining a proliferative state by silencing tumor suppressor genes and genes that promote B-cell differentiation.
By inhibiting EZH2, this compound leads to a global reduction in H3K27me3 levels. This results in the reactivation of silenced genes, including cell cycle inhibitors and key regulators of plasma cell differentiation, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy parameters of this compound on Karpas-422 cells.
| Parameter | Value | Reference |
| Cell Proliferation (IC50) | 25 nM | [1] |
| H3K27me3 Inhibition (IC50) | 15 nM | [1] |
Table 1: In Vitro Activity of this compound in Karpas-422 Cells
Experimental Protocols
Detailed protocols for key assays to evaluate the effects of this compound on Karpas-422 cells are provided below.
Cell Culture
Karpas-422 cells should be cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 2 mM L-glutamine. Maintain cultures in a humidified incubator at 37°C with 5% CO2. Cells grow in suspension and should be subcultured every 2-3 days to maintain a density between 0.5 x 105 and 1 x 106 cells/mL.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for determining the IC50 of this compound on Karpas-422 cell proliferation.
Materials:
-
Karpas-422 cells
-
Complete RPMI-1640 medium
-
96-well clear-bottom microplates
-
This compound
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest Karpas-422 cells in exponential growth phase. Count the cells and adjust the density to 1 x 105 cells/mL in complete medium. Seed 100 µL of the cell suspension (1 x 104 cells) into each well of a 96-well plate.
-
Compound Addition: Prepare a 2X serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in Karpas-422 cells following treatment with this compound.
Materials:
-
Karpas-422 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed Karpas-422 cells at a density of 2 x 105 cells/mL in a 6-well plate and treat with the desired concentrations of this compound (e.g., 100 nM, 1 µM) and a vehicle control for 48-72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of Karpas-422 cells.
Materials:
-
Karpas-422 cells
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat Karpas-422 cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Washing: Harvest approximately 1 x 106 cells by centrifugation and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis of H3K27me3
This protocol is for detecting changes in global H3K27me3 levels in Karpas-422 cells after treatment with this compound.
Materials:
-
Karpas-422 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat Karpas-422 cells with this compound for 24-72 hours. Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 15% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and Total Histone H3 (e.g., 1:2000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Conclusion
These application notes provide a framework for investigating the cellular effects of this compound on the Karpas-422 cell line. The provided protocols can be adapted and optimized for specific experimental needs. By utilizing these methods, researchers can further elucidate the therapeutic potential of EZH2 inhibition in GCB-DLBCL and other related malignancies.
References
Application Notes and Protocols for PF-06726304 Acetate in H3K27me3 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 acetate is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is a hallmark of transcriptionally silenced chromatin. In various cancers, the dysregulation of EZH2 activity leads to aberrant gene expression and tumor progression. This compound has demonstrated robust anti-tumor activity by reducing global H3K27me3 levels. This document provides a detailed protocol for assessing the pharmacodynamic effects of this compound on H3K27me3 levels using Western blot analysis.
Signaling Pathway and Mechanism of Action
This compound targets EZH2, preventing the transfer of a methyl group from SAM to histone H3 at lysine 27. This inhibition leads to a decrease in the global levels of H3K27me3, resulting in the de-repression of PRC2 target genes, which can include tumor suppressors.
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound's activity.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EZH2 (Wild-Type) Ki | 0.7 nM | N/A | Biochemical Assay | [1] |
| EZH2 (Y641N Mutant) Ki | 3.0 nM | N/A | Biochemical Assay | [1] |
| H3K27me3 Inhibition IC50 | 15 nM | Karpas-422 | In-Cell ELISA | [1][2][3] |
| Anti-proliferation IC50 | 25 nM | Karpas-422 | Proliferation Assay | [1] |
Experimental Protocols
Recommended Cell Line for Western Blot Analysis
The Karpas-422 cell line, a human B-cell lymphoma line, is recommended for studying the effects of this compound on H3K27me3 levels.[1][2][3]
Western Blot Workflow
Detailed Protocol for Western Blot of H3K27me3
This protocol is adapted from standard procedures for histone analysis and is suitable for assessing the effect of this compound.
Materials and Reagents:
-
Karpas-422 cells
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)
-
Tris-HCl, NaCl, Tween-20
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (e.g., 15%)
-
PVDF membrane
-
Ponceau S staining solution
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-H3K27me3
-
Loading control primary antibody: Rabbit or Mouse anti-Histone H3
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Procedure:
-
Cell Culture and Treatment:
-
Culture Karpas-422 cells in appropriate medium to ~80% confluency.
-
Treat cells with a dose range of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time. Based on available data, a 72-hour incubation is a good starting point.[2]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Histone Extraction:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Perform histone extraction using acid extraction (e.g., with 0.2 N HCl) or a commercial kit according to the manufacturer's instructions.
-
Neutralize the acid extract if necessary.
-
-
Protein Quantification:
-
Determine the protein concentration of each histone extract using a BCA assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) per lane of a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane according to standard protocols.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Calculate the fold change in H3K27me3 levels relative to the vehicle-treated control.
-
Conclusion
This application note provides a comprehensive guide for utilizing this compound to study its effects on H3K27me3 levels via Western blot. The provided protocols and diagrams offer a framework for researchers to design and execute experiments to investigate the pharmacodynamics of this potent EZH2 inhibitor. Careful optimization of treatment conditions and adherence to a robust Western blot protocol will ensure reliable and reproducible results.
References
Application Notes and Protocols for PF-06726304 Acetate in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in mouse models. The provided protocols are based on established methodologies for evaluating the efficacy and pharmacodynamics of EZH2 inhibitors in preclinical settings.
Mechanism of Action
This compound is a small molecule inhibitor that competitively targets the S-adenosylmethionine (SAM)-binding pocket of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the transcriptional repression of target genes. In cancer models, this inhibition can reactivate tumor suppressor genes, leading to reduced cell proliferation and tumor growth.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported dosages and in vivo activity of this compound in mouse xenograft models.
Table 1: In Vivo Dosage of this compound in Karpas-422 Xenograft Model
| Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Female SCID beige mice | 30, 100, 300 mg/kg | Oral | Not specified | [4] |
| Female SCID beige mice | 200, 300 mg/kg | Not specified | Twice daily (BID) for 20 days | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Subcutaneous Karpas-422 xenograft | 200 and 300 mg/kg, BID for 20 days | Inhibition of tumor growth and robust modulation of downstream biomarkers. | [1] |
| Diffuse large B-cell lymphoma Karpas-422 tumor model | 30, 100, 300 mg/kg (oral) | Good efficacy and on-target pharmacodynamic effects. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from general formulations for similar EZH2 inhibitors.
Materials:
-
This compound
-
0.5% (w/v) Sodium carboxymethylcellulose (CMC-Na) in sterile water
-
0.1% (v/v) Tween 80 in sterile water (optional, to aid suspension)
-
Sterile conical tubes
-
Homogenizer or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.
-
Prepare the vehicle solution of 0.5% CMC-Na in sterile water. If using Tween 80, add it to the CMC-Na solution.
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Gradually add the vehicle solution to the powder while vortexing or triturating to create a uniform suspension.
-
Use a homogenizer or sonicator to ensure a fine, homogenous suspension.
-
Prepare fresh on each day of dosing.
Protocol 2: Karpas-422 Subcutaneous Xenograft Mouse Model
Animal Model:
-
Female SCID (Severe Combined Immunodeficient) beige mice, 6-8 weeks old.
Materials:
-
Karpas-422 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture Karpas-422 cells in complete medium until they reach the logarithmic growth phase.
-
On the day of injection, harvest the cells by centrifugation.
-
Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 5 x 107 cells/mL.
-
If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice to prevent solidification.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.2 mL of the cell suspension (containing 1 x 107 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[5]
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage according to the dosing schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Protocol 3: Pharmacodynamic Analysis of H3K27me3 by Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Primary antibody: anti-H3K27me3 (e.g., Cell Signaling Technology, C36B11)[6]
-
Secondary antibody and detection system (e.g., HRP-based)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
-
Blocking:
-
Block endogenous peroxidase activity and non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary anti-H3K27me3 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the sections and incubate with the secondary antibody.
-
Apply the detection reagent (e.g., DAB) to visualize the antibody binding.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. A reduction in the intensity and percentage of stained nuclei in the treatment group compared to the control group indicates target engagement.[7]
-
Logical Relationships in Pharmacodynamic Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Assessment of H3K27me3 immunohistochemistry and combination of NF1 and p16 deletions by fluorescence in situ hybridization in the differential diagnosis of malignant peripheral nerve sheath tumor and its histological mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of histone H3 K27M mutation and post-translational modifications in pediatric diffuse midline glioma via tissue immunohistochemistry informs diagnosis and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of PF-06726304 Acetate Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stock solutions of PF-06726304 acetate in Dimethyl Sulfoxide (DMSO). PF-06726304 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase. Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream biological assays. This note includes chemical properties, a step-by-step protocol for solubilization, storage recommendations, and a summary of the compound's mechanism of action.
Mechanism of Action
This compound targets EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification that leads to chromatin compaction and transcriptional repression of target genes, including numerous tumor suppressors.[1][2] In various cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing and promotes cell proliferation.[2][3] PF-06726304 acts as a competitive inhibitor of the SAM cofactor binding site on EZH2, preventing the methylation of H3K27. This inhibition leads to the reactivation of tumor suppressor gene expression, resulting in cell cycle arrest and anti-proliferative effects in cancer cells.[4]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound. It is crucial to use the batch-specific molecular weight provided on the Certificate of Analysis for precise calculations.
| Property | Value | Reference |
| Molecular Weight | 506.38 g/mol | |
| Formula | C₂₂H₂₁Cl₂N₃O₃·C₂H₄O₂ | |
| CAS Number | 2080306-28-9 | |
| Purity | ≥97% | |
| Max Solubility in DMSO | 100 mM (50.64 mg/mL) | |
| Storage (Powder) | Store at Room Temperature | |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (1-2 years) | [4][5] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous/Low-moisture Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2 Preparation Workflow
3.3 Step-by-Step Procedure
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Carefully weigh the desired amount of the compound using a calibrated analytical balance.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For optimal results, use fresh DMSO, as absorbed moisture can reduce the compound's solubility.[4]
-
Mixing: Cap the vial securely and vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[5]
3.4 Molarity Calculations
Use the following formula to determine the volume of DMSO needed:
Volume (L) = Mass (g) / [Desired Concentration (mol/L) × Molecular Weight ( g/mol )]
Example Calculation for a 10 mM Stock Solution with 5 mg of Compound:
-
Mass = 0.005 g
-
Desired Concentration = 0.010 mol/L
-
Molecular Weight = 506.38 g/mol
-
Volume (L) = 0.005 / (0.010 * 506.38) = 0.000987 L
-
Volume (µL) = 987 µL
Quick Reference Dilution Table
The table below provides pre-calculated volumes of DMSO required to prepare common stock concentrations from standard masses of this compound (MW = 506.38 g/mol ).
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.97 mL | 9.87 mL | 19.75 mL |
| 10 mM | 197.5 µL | 987.4 µL | 1.97 mL |
| 50 mM | 39.5 µL | 197.5 µL | 395.0 µL |
| 100 mM | 19.7 µL | 98.7 µL | 197.5 µL |
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-06726304 Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06726304 acetate is a highly potent and selective S-adenosyl-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2) lysine methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma.[1] this compound has demonstrated robust anti-tumor activity in preclinical models by inhibiting EZH2, leading to reduced H3K27me3 levels and subsequent de-repression of target genes.[3][4] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for accurate preparation of dosing solutions.
| Property | Value | Source |
| Molecular Weight | 506.38 g/mol | [1] |
| Formula | C₂₂H₂₁Cl₂N₃O₃・C₂H₄O₂ | [1] |
| CAS Number | 2080306-28-9 | [1] |
| Appearance | White to beige powder | |
| Purity | ≥97% (HPLC) | [1] |
| Storage | Room temperature | [1] |
This compound exhibits solubility in various organic solvents, which is a key consideration for developing appropriate formulations for animal administration. The table below summarizes its solubility in commonly used laboratory solvents.
| Solvent | Solubility | Source |
| DMSO | ≥ 15 mg/mL (33.61 mM) | [5] |
| 20 mg/mL | ||
| Soluble to 100 mM | [1] | |
| Ethanol | 22 mg/mL | [3] |
| Soluble to 100 mM | [1] | |
| Water | Insoluble | [3] |
In Vivo Formulation Protocols
The selection of an appropriate vehicle is crucial for ensuring the bioavailability and tolerability of this compound in animal models. Several formulations have been reported for oral administration. Researchers should select the most suitable formulation based on the experimental design, animal model, and desired dosing volume.
Note: When preparing formulations, it is recommended to use fresh, anhydrous DMSO as its hygroscopic nature can reduce the solubility of the compound.[3][5] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
| Formulation | Components | Final Concentration | Protocol | Source |
| Homogeneous Suspension | PF-06726304, Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | Add 5 mg of PF-06726304 to 1 mL of CMC-Na solution. Mix thoroughly to obtain a homogeneous suspension. | [3] |
| Clear Solution 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL | Dissolve PF-06726304 in DMSO first. Then, add PEG300 and mix. Add Tween-80 and mix. Finally, add saline to the final volume and mix until a clear solution is obtained. | [5] |
| Clear Solution 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL | Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Dissolve PF-06726304 in DMSO. Add the DMSO stock solution to the SBE-β-CD solution and mix until clear. | [5] |
| Clear Solution 3 | 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL | Dissolve PF-06726304 in DMSO. Add the DMSO stock solution to corn oil and mix thoroughly. | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles.[3]
-
Preparation of Dosing Solution for Oral Gavage (Example using Clear Solution 1)
-
Materials: this compound DMSO stock solution, PEG300, Tween-80, Saline.
-
Procedure:
-
Calculate the required volume of each component based on the desired final concentration and total volume.
-
In a sterile tube, add the calculated volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly.
-
Add the calculated volume of Tween-80 and mix until the solution is homogeneous.
-
Add the calculated volume of saline to reach the final desired volume.
-
Vortex the final solution to ensure homogeneity. The resulting solution should be clear.
-
Animal Dosing
In a xenograft model using female SCID beige mice, PF-06726304 has been administered orally at doses of 30, 100, 200, and 300 mg/kg.[3][4] Administration was performed twice daily (BID) for 20 days, which resulted in significant tumor growth inhibition.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in animal studies.
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound in vivo studies.
References
Troubleshooting & Optimization
PF-06726304 acetate solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06726304 acetate. The information is designed to address common challenges, with a focus on solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2) lysine methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). By inhibiting EZH2, PF-06726304 leads to a decrease in H3K27me3 levels, which can reactivate the expression of tumor suppressor genes.[3] It has been shown to inhibit the proliferation of non-Hodgkin's lymphoma cells in vitro and reduce tumor growth in vivo.[1][2]
Q2: What are the basic physicochemical properties of this compound?
Below is a summary of the key physicochemical properties of this compound. Please note that for batch-specific molecular weight, it is always best to refer to the vial label and the Certificate of Analysis.
| Property | Value | Reference |
| Molecular Weight | 506.38 g/mol | [1][2] |
| Formula | C₂₂H₂₁Cl₂N₃O₃・C₂H₄O₂ | [1][2] |
| CAS Number | 2080306-28-9 | [1][2] |
| Purity | ≥97% | [1][2] |
| Storage | Store at room temperature | [1] |
Q3: What are the recommended solvents for dissolving this compound?
This compound exhibits good solubility in organic solvents but is practically insoluble in water.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][2] |
| Ethanol | 100 mM | [1][2] |
| Water | Insoluble | [4] |
For in vivo studies, specific formulations are required to achieve a stable solution or suspension. One such formulation involves a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a clear solution of at least 1 mg/mL.[5]
Troubleshooting Guide: Solubility Issues in Cell Culture Media
A common challenge when working with hydrophobic compounds like this compound is their tendency to precipitate out of solution when diluted into aqueous cell culture media. This can lead to inaccurate experimental results.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
This is a frequent issue stemming from the low aqueous solubility of the compound. Here are several steps you can take to troubleshoot and prevent precipitation:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.5%, as most cell lines can tolerate this level without significant toxicity.[4][6] A high final concentration of the compound might require a DMSO concentration that is toxic to the cells.
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock solution directly into the full volume of the medium, try a serial dilution approach. Pre-diluting the stock in a smaller volume of complete medium (containing serum) can sometimes help. The proteins in the serum may aid in stabilizing the compound and preventing it from crashing out of solution.[6]
-
Lower the Final Working Concentration: The most direct way to avoid precipitation is to reduce the final concentration of this compound in your experiment.[6] It's crucial to determine the maximum soluble concentration in your specific cell culture setup.
-
Sonication and Warming: In some cases, gentle warming of the media and brief sonication after adding the compound can help to redissolve small amounts of precipitate. However, care must be taken to avoid degrading the compound or damaging media components.[5]
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a simple solubility test to empirically determine the highest concentration of this compound that remains in solution under your experimental conditions.
Experimental Protocol: Determining Maximum Soluble Concentration
Materials:
-
This compound stock solution (e.g., 10 mM in fresh, anhydrous DMSO)
-
Your specific cell culture medium (e.g., RPMI, DMEM) with and without serum (e.g., FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a Dilution Series: In your cell culture medium, create a series of dilutions from your this compound stock solution. For instance, you could target a range of final concentrations from 1 µM to 50 µM.[4] Remember to keep the final DMSO concentration consistent and at a non-toxic level (e.g., 0.5%).[4][6]
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 72 hours).[4][6]
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by the naked eye and more accurately by examining a small aliquot under a microscope.[6]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all observed time points is your maximum working concentration for those specific conditions.
-
Effect of Serum: It is advisable to perform this test in both your basal medium and your complete medium (containing serum) to assess the impact of serum components on the solubility of this compound.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for preparing this compound for use in cell-based assays.
Caption: Workflow for preparing this compound for in vitro experiments.
EZH2 Signaling Pathway
This diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: Simplified EZH2 signaling pathway and its inhibition by this compound.
References
preventing PF-06726304 acetate precipitation in vitro
Welcome to the technical support center for PF-06726304 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro handling of this compound and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[3] By inhibiting EZH2, this compound prevents H3K27 trimethylation, leading to the de-repression of EZH2 target genes.[4] This compound has shown robust anti-tumor activity in preclinical models.[1][2][4]
Q2: What are the solubility properties of this compound?
This compound is sparingly soluble in aqueous solutions and prone to precipitation. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is important to use high-quality, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][4]
Q3: What is the recommended method for preparing stock solutions?
It is recommended to prepare high-concentration stock solutions of this compound in 100% anhydrous DMSO.[4][5] For example, a 10 mM stock solution in DMSO can be prepared and stored for future use. Gentle warming to 37°C and vortexing can aid in complete dissolution.[5]
Q4: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation and degradation.[4][5] For long-term storage, it is recommended to store the DMSO stock solutions at -80°C (for up to 1 year) or -20°C (for up to 1 month).[4]
Troubleshooting Guide: Preventing Precipitation in Vitro
This guide provides solutions to common precipitation issues encountered when using this compound in in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in aqueous media. | Poor aqueous solubility and rapid solvent exchange. The compound is "crashing out" as the DMSO concentration is rapidly lowered. | - Pre-warm the cell culture media to 37°C before adding the compound. [5] - Perform serial dilutions. Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed media.[6] - Add the compound stock solution dropwise while gently vortexing the media. This allows for a more gradual solvent exchange.[6] - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. [6] |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.[5] - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[5] - Interaction with media components: The compound may interact with salts, proteins, or other components in the media.[5] | - Ensure the media is properly buffered for the incubator's CO2 concentration. [5] - Test the compound's stability in your specific cell culture medium over the intended duration of the experiment. - Consider using a lower concentration of the compound if precipitation persists. |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use. [5] - If precipitation persists, prepare fresh stock solutions before each experiment. [5] - Aliquot the stock solution to minimize freeze-thaw cycles. [5] |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or microbial contamination. [5] | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. [5] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review your sterile technique. |
Data Presentation
Summary of this compound Solubility
| Solvent | Concentration | Source |
| DMSO | Soluble to 100 mM | R&D Systems |
| DMSO | ≥ 15 mg/mL (33.61 mM) | MedChemExpress[1] |
| DMSO | 10 mg/mL (22.4 mM) | Selleck Chemicals[4] |
| DMSO | 20 mg/mL | Sigma-Aldrich |
| DMSO | 50.64 mg/mL (100 mM) | Tocris Bioscience |
| Ethanol | Soluble to 100 mM | R&D Systems |
| Ethanol | 22 mg/mL | Selleck Chemicals[4] |
| Water | Insoluble | Selleck Chemicals[4] |
Note: The solubility of this compound can be affected by the purity of the solvent and the presence of moisture. It is recommended to use fresh, high-purity solvents.[1][4]
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, add your pre-warmed complete cell culture medium.
-
Prepare a range of concentrations of this compound by adding small, precise volumes of the DMSO stock solution to the media. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media).
-
Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C and 5% CO2 for the duration of your planned experiment.
-
Visually inspect for any signs of precipitation or turbidity immediately after preparation and at several time points during the incubation.
-
Use a microscope to confirm the presence or absence of crystalline precipitate.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
Protocol 2: Recommended Workflow for Preparing Working Solutions
Objective: To prepare working solutions of this compound in cell culture media while minimizing the risk of precipitation.
References
PF-06726304 acetate inconsistent results in cell assays
Welcome to the technical support center for PF-06726304 acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the successful application of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27).[3] This methylation leads to transcriptional repression of target genes.[3] By inhibiting EZH2, this compound prevents H3K27 methylation, leading to the de-repression of EZH2 target genes.[4] This compound has been shown to inhibit both wild-type and mutant forms of EZH2.[1][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO and ethanol, with a reported solubility of up to 100 mM in both solvents.[2] For cell-based assays, it is common to prepare a concentrated stock solution in 100% DMSO.[4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4] Stock solutions can typically be stored at -20°C or -80°C for extended periods.[5] For use in cell culture, the DMSO stock is further diluted in culture medium to the final desired concentration. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What cell types are sensitive to this compound?
This compound has shown significant activity in various cancer cell lines, particularly those with EZH2 mutations or those dependent on EZH2 activity. A commonly used sensitive cell line is the Karpas-422, a diffuse large B-cell lymphoma line.[1][4] This compound inhibits the proliferation of Karpas-422 cells with a reported IC50 of 25 nM and inhibits H3K27me3 in these cells with an IC50 of 15 nM.[1][5] The choice of cell line is critical, and it is recommended to select cell models where EZH2 plays a key functional role.[6]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in cell-based assays with this compound can arise from various factors, ranging from compound handling to assay execution. This guide provides a structured approach to identify and resolve common issues.
Problem 1: Higher than expected IC50 values or lack of biological effect.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound (at room temperature for the solid, -20°C or -80°C for stock solutions).[2][5] Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate Compound Concentration | Verify the accuracy of the initial stock solution concentration. Use a calibrated balance for weighing the solid compound and precise pipetting for dilutions. |
| Low Cell Sensitivity | Confirm that the chosen cell line is known to be sensitive to EZH2 inhibition. If using a new cell line, perform preliminary experiments to determine its EZH2 dependency. |
| Suboptimal Assay Duration | The effects of EZH2 inhibition on cell proliferation are often not immediate. Ensure the incubation time is sufficient to observe a biological response. For proliferation assays, an incubation period of 72 hours is commonly used.[4] |
| High Cell Seeding Density | Overly dense cell cultures may exhibit reduced sensitivity to treatment. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[7] |
Problem 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling.[8] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations between wells.[7] |
| Edge Effects | "Edge effects" can occur due to uneven temperature and humidity across the microplate. To mitigate this, avoid using the outer wells of the plate for experimental samples and fill them with sterile media or PBS instead. |
| Compound Precipitation | Observe the media for any signs of compound precipitation after addition to the wells. If precipitation occurs, consider reducing the final concentration or adjusting the solvent conditions. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular phenotypes. Use cells within a consistent and low passage number range for all experiments.[6][7] |
| Variations in Culture Media | Use the same lot of media and supplements for all related experiments to minimize variability.[7] Ensure media is fresh.[7] |
| Inconsistent Incubation Conditions | Maintain consistent temperature, CO2, and humidity levels in the incubator.[7] |
| Reader/Instrument Settings | Ensure that the settings on the plate reader (e.g., gain, filters) are consistent across all experiments.[7][9] |
Experimental Protocols
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells in a 96-well, clear-bottom, black-walled plate at a pre-optimized density (e.g., 2,500 cells/well for Karpas-422 cells) in 100 µL of complete culture medium.[4]
-
Incubate the plate for 2-3 hours at 37°C and 5% CO2 to allow cells to attach (if adherent) and recover.[4]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration for the stock is 10 mM.[4]
-
Further dilute the compound in culture medium.
-
Add 25 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.5%.[4]
-
Include vehicle control (e.g., 0.5% DMSO in media) and positive control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[4]
-
-
Data Acquisition:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
H3K27me3 Quantification (ELISA-based)
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the proliferation assay protocol.
-
After the desired incubation period (e.g., 48-72 hours), harvest the cells.
-
Extract histones from the cells using a commercially available histone extraction kit or a suitable laboratory protocol.
-
Quantify the protein concentration of the histone extracts.
-
-
ELISA Procedure:
-
Follow the protocol of a commercially available H3K27me3 ELISA kit.
-
Typically, this involves coating the plate with histone extracts, followed by incubation with a primary antibody specific for H3K27me3.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added.[4]
-
After washing, a TMB substrate is added, and the reaction is stopped with a stop solution.[4]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the H3K27me3 signal to the total histone H3 levels or total protein concentration.
-
Calculate the IC50 value for H3K27me3 inhibition.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. biocompare.com [biocompare.com]
- 8. marinbio.com [marinbio.com]
- 9. selectscience.net [selectscience.net]
EZH2 Inhibitor Experiments: A Technical Support Center
Welcome to the technical support center for EZH2 inhibitor experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their work with EZH2 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with EZH2 inhibitors, providing potential causes and solutions in a question-and-answer format.
FAQ 1: Lack of EZH2 Inhibitor Effect on H3K27me3 Levels
Question: I've treated my cells with an EZH2 inhibitor, but I don't see a reduction in global H3K27me3 levels in my Western blot. What could be the problem?
Possible Causes and Solutions:
-
Insufficient Treatment Duration or Inhibitor Concentration: The reduction of H3K27me3 is a progressive process. It may take several days of treatment to observe a significant decrease.[1]
-
Solution: Perform a time-course and dose-response experiment to determine the optimal treatment duration and inhibitor concentration for your specific cell line. Some cell lines may require treatment for 4-8 days.[2]
-
-
Inhibitor Instability: EZH2 inhibitors can be unstable in solution, especially over long incubation periods in cell culture media.
-
Solution: Prepare fresh inhibitor solutions for each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[3]
-
-
Cell Line Insensitivity: Some cell lines are inherently less sensitive to EZH2 inhibitors. This could be due to various resistance mechanisms (see FAQ 3).
-
Solution: Confirm the EZH2 dependency of your cell line. Consider using a positive control cell line known to be sensitive to EZH2 inhibitors.
-
-
Technical Issues with Western Blot: Problems with histone extraction, antibody quality, or the blotting procedure itself can lead to inaccurate results.
-
Solution: Ensure your histone extraction protocol is effective. Use a validated antibody for H3K27me3 and a total histone H3 antibody as a loading control.[4]
-
FAQ 2: Inconsistent or Unexpected Cell Viability Assay Results
Question: My cell viability assay results after EZH2 inhibitor treatment are inconsistent or do not show the expected decrease in viability. Why might this be happening?
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: Cell density, treatment duration, and the type of viability assay used can all influence the outcome.
-
Solution: Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Perform a time-course experiment to identify the optimal treatment duration for observing effects on cell viability.[5] Consider using multiple types of viability assays (e.g., MTT, CellTiter-Glo) to confirm your results.[6][7]
-
-
Inhibitor Solubility Issues: Poor solubility of the inhibitor in your culture medium can lead to an inaccurate effective concentration.
-
Solution: Ensure the final DMSO concentration in your media is low (typically <0.1%) and consistent across all wells. Visually inspect the media for any signs of inhibitor precipitation.[8]
-
-
Activation of Compensatory Signaling Pathways: Inhibition of EZH2 can sometimes lead to the activation of pro-survival pathways that counteract the inhibitor's effect.[9]
-
Solution: Investigate potential compensatory pathways by examining the phosphorylation status of key signaling molecules (e.g., AKT, ERK) via Western blot.
-
-
Non-canonical EZH2 Functions: In some contexts, the oncogenic activity of EZH2 may be independent of its catalytic function. In such cases, catalytic inhibitors will have limited impact on cell viability.[10]
-
Solution: Explore whether EZH2 has non-canonical roles in your cell line of interest through literature review or further experimentation.
-
FAQ 3: Development of Inhibitor Resistance
Question: My cells were initially sensitive to the EZH2 inhibitor, but they have developed resistance over time. What are the potential mechanisms?
Possible Causes and Solutions:
-
Secondary Mutations in EZH2: Mutations in the EZH2 gene can prevent the inhibitor from binding to its target.[9]
-
Solution: Sequence the EZH2 gene in your resistant cell lines to identify potential mutations. Consider using a different class of EZH2 inhibitor that may not be affected by the specific mutation.
-
-
Activation of Bypass Pathways: Upregulation of parallel signaling pathways, such as the PI3K/AKT or MEK/ERK pathways, can confer resistance by promoting cell survival.[9]
-
Solution: Profile the signaling pathways in your resistant cells to identify activated pathways. Combination therapy targeting both EZH2 and the identified bypass pathway may be effective.
-
-
Alterations in the RB1/E2F Axis: Mutations or loss of components of the Retinoblastoma (RB1) pathway can decouple cell cycle control from EZH2 inhibition, allowing cells to proliferate despite treatment.[11][12]
-
Solution: Examine the status of key RB pathway proteins (e.g., RB1, p16) in your resistant cells.
-
FAQ 4: Potential Off-Target Effects
Question: I'm concerned about potential off-target effects of my EZH2 inhibitor. How can I assess and mitigate them?
Possible Causes and Solutions:
-
Inhibitor Specificity: While many EZH2 inhibitors are highly selective, off-target activities can still occur, especially at higher concentrations.[13]
-
Solution: Use the lowest effective concentration of the inhibitor determined from your dose-response studies. Compare the effects of multiple, structurally distinct EZH2 inhibitors. A phenotype observed with several different inhibitors is more likely to be on-target.
-
-
Genetic Knockdown/Knockout as a Control: Using siRNA, shRNA, or CRISPR/Cas9 to deplete EZH2 can help confirm that the observed phenotype is a direct result of EZH2 inhibition.[14]
-
Solution: Perform parallel experiments using genetic approaches to validate the pharmacological findings.
-
-
Rescue Experiments: Re-expressing a wild-type or resistant mutant form of EZH2 in inhibitor-treated cells can help to confirm on-target effects.[14]
-
Solution: If the phenotype is rescued by the expression of an EZH2 mutant that the inhibitor cannot bind, it provides strong evidence for an on-target effect.
-
II. Data Presentation
Table 1: Troubleshooting Summary for EZH2 Inhibitor Experiments
| Issue | Potential Cause | Recommended Action |
| No change in H3K27me3 levels | Insufficient treatment duration/concentration | Perform time-course and dose-response experiments. |
| Inhibitor instability | Prepare fresh solutions; store stock appropriately. | |
| Cell line insensitivity | Use a positive control cell line. | |
| Western blot technical issues | Optimize histone extraction and blotting protocol. | |
| Inconsistent cell viability results | Suboptimal assay conditions | Optimize cell density and treatment duration. |
| Inhibitor solubility | Ensure proper dissolution and low solvent concentration. | |
| Compensatory pathway activation | Analyze key pro-survival signaling pathways. | |
| Inhibitor Resistance | Secondary EZH2 mutations | Sequence EZH2 in resistant cells. |
| Activation of bypass pathways | Profile signaling pathways and consider combination therapy. | |
| Alterations in the RB1/E2F axis | Examine the status of RB pathway components. | |
| Off-target effects | Lack of inhibitor specificity | Use the lowest effective concentration; test multiple inhibitors. |
| Validate with genetic knockdown/knockout of EZH2. | ||
| Perform rescue experiments with EZH2 mutants. |
III. Experimental Protocols
Protocol 1: Western Blot for H3K27me3
This protocol details the steps for assessing global H3K27me3 levels in cells treated with an EZH2 inhibitor.
-
Cell Lysis and Histone Extraction:
-
Treat cells with the EZH2 inhibitor for the desired time and at the optimal concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform histone extraction using an acid extraction method. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 N HCl or H2SO4.
-
Incubate on a rotator at 4°C overnight.
-
Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube.
-
Neutralize the acid and determine the protein concentration using a BCA or Bradford assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of histone extracts (10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3.[4]
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a common method for assessing cell viability following EZH2 inhibitor treatment.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a range of concentrations of the EZH2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)
This protocol provides a general workflow for performing ChIP-seq to analyze the genomic localization of H3K27me3 after EZH2 inhibitor treatment.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with the EZH2 inhibitor.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest cells, lyse them, and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.[15]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against H3K27me3 overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.[15]
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[16]
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol.
-
Note on Normalization: For experiments where a global change in a histone mark is expected, such as with EZH2 inhibitor treatment, standard ChIP-seq normalization methods may be inadequate. Consider using a spike-in control (e.g., chromatin from another species) for proper normalization.[2]
-
IV. Visualizations
Signaling Pathways and Workflows
Caption: Canonical EZH2 signaling pathway and the mechanism of inhibitor action.
Caption: A logical workflow for troubleshooting EZH2 inhibitor experiments.
Caption: Key mechanisms of acquired resistance to EZH2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that EZH2 Deregulation is an Actionable Therapeutic Target for Prevention of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
improving PF-06726304 acetate efficacy in vivo
Welcome to the technical support center for PF-06726304 acetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this potent EZH2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in in vivo experiments.
1. What is the mechanism of action of this compound?
This compound is a highly potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[1][2]. This epigenetic modification leads to transcriptional repression of target genes, including tumor suppressor genes[2]. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the de-repression of EZH2 target genes and subsequent inhibition of tumor growth[3].
2. What are the recommended cell lines and in vivo models for testing this compound?
This compound has shown significant efficacy in preclinical models of non-Hodgkin's lymphoma, particularly in the Karpas-422 diffuse large B-cell lymphoma cell line, which harbors a wild-type EZH2[3][4]. In vivo studies have demonstrated robust anti-tumor activity in subcutaneous Karpas-422 xenograft models in female SCID beige mice[3][4].
3. What is the solubility of this compound?
The solubility of this compound is a critical factor for preparing formulations for in vivo studies. It is soluble in DMSO and ethanol, but insoluble in water[3]. It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility[3].
Data Summary: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mM | Use fresh, anhydrous DMSO[3]. |
| Ethanol | Up to 100 mM | |
| Water | Insoluble[3] |
Troubleshooting Guides
This section provides solutions to potential issues that may arise during in vivo experiments with this compound.
Issue 1: Suboptimal Anti-Tumor Efficacy
Possible Causes and Solutions:
-
Inadequate Formulation: Poor solubility and precipitation of the compound can lead to reduced bioavailability.
-
Recommendation: Prepare a homogeneous suspension for oral administration. A commonly used vehicle is CMC-Na (carboxymethylcellulose sodium)[3]. For other routes, consider formulations with DMSO, PEG300, Tween-80, or SBE-β-CD[5]. Always visually inspect the formulation for any precipitation before administration.
-
-
Insufficient Dosing or Frequency: The dose and schedule may not be optimal for the specific tumor model.
-
Compound Instability: Degradation of the compound can lead to loss of activity.
-
Model-Specific Resistance: The chosen tumor model may have intrinsic or acquired resistance to EZH2 inhibition.
-
Recommendation: Confirm EZH2 expression and activity in your tumor model. Consider combination therapies, as EZH2 inhibitors can sensitize cancer cells to other treatments.
-
Issue 2: Formulation and Administration Difficulties
Possible Causes and Solutions:
-
Precipitation in Formulation: The compound may precipitate out of solution, especially when aqueous-based vehicles are used.
-
Viscosity Issues with CMC-Na: High concentrations of CMC-Na can result in a viscous solution that is difficult to administer orally.
-
Recommendation: Optimize the concentration of CMC-Na to achieve a homogeneous suspension that is easily injectable. A concentration that allows for a final product concentration of at least 5 mg/mL is suggested[3].
-
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vivo Antitumor Efficacy Study in a Karpas-422 Xenograft Model
This protocol is based on previously reported successful studies[3][4].
-
Animal Model: Female SCID beige mice.
-
Cell Implantation: Subcutaneously implant Karpas-422 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups.
-
Formulation Preparation (Oral Administration):
-
Prepare a homogeneous suspension of PF-06726304 in a vehicle such as CMC-Na.
-
For example, to achieve a 5 mg/mL concentration, add 5 mg of PF-06726304 to 1 mL of CMC-Na solution and mix thoroughly[3].
-
-
Administration: Administer this compound or vehicle control orally at the desired doses (e.g., 30, 100, 300 mg/kg) and schedule (e.g., BID for 20 days)[3][4].
-
Efficacy Assessment: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement by measuring the levels of intratumoral H3K27me3.
Visualizations
Signaling Pathway of EZH2 Inhibition
References
PF-06726304 acetate off-target effects troubleshooting
Welcome to the technical support center for PF-06726304 acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this potent EZH2 inhibitor and to troubleshoot potential issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3] By competitively binding to the SAM pocket of EZH2, this compound prevents the transfer of a methyl group to H3K27, leading to a decrease in global H3K27me3 levels and subsequent de-repression of EZH2 target genes.
Q2: What are the reported potencies of this compound against EZH2?
A2: this compound demonstrates high potency against both wild-type and mutant forms of EZH2. The following table summarizes its key inhibitory activities.
| Target | Parameter | Value (nM) |
| Wild-Type EZH2 | Ki | 0.7[4][5][6] |
| Y641N Mutant EZH2 | Ki | 3.0[4][5][6] |
| H3K27me3 Inhibition (in Karpas-422 cells) | IC50 | 15[4][5][6] |
| Cell Proliferation (Karpas-422 cells) | IC50 | 25[4][5] |
Q3: Is this compound selective for EZH2?
Q4: What are some potential off-target effects to consider?
A4: While specific off-target binding partners for this compound are not well-documented in the public domain, researchers should consider the possibility of interactions with other histone methyltransferases or kinases. For example, some EZH2 inhibitors have shown activity against EZH1. Additionally, unexpected phenotypes, such as the observed effects on lipid metabolism in zebrafish, may point towards modulation of other cellular pathways.[3]
Troubleshooting Guides
This section provides guidance on how to troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or weaker than expected inhibition of H3K27me3.
-
Question: I am not observing the expected decrease in H3K27me3 levels in my cell line after treatment with this compound. What could be the reason?
-
Answer: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Cell Line Specificity: The effect of EZH2 inhibition can be highly cell-context dependent. Ensure that your cell line of interest is sensitive to EZH2 inhibition.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. We recommend preparing fresh dilutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Treatment Duration: The reduction of H3K27me3 is a dynamic process that occurs over several cell divisions. A short incubation time may not be sufficient to observe a significant decrease. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.
-
Assay Sensitivity: Ensure your detection method (e.g., Western blot, ELISA) is sensitive enough to detect changes in H3K27me3 levels.
-
Issue 2: Unexpected cellular phenotype or toxicity observed.
-
Question: I am observing a phenotype (e.g., changes in cell morphology, unexpected gene expression changes, or cytotoxicity) that I cannot directly attribute to EZH2 inhibition. Could this be an off-target effect?
-
Answer: It is possible that the observed phenotype is due to an off-target effect of this compound. Here is a workflow to investigate this possibility:
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Detection
Objective: To determine the levels of H3K27me3 in cells treated with this compound.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Histone Extraction:
-
Harvest and wash cells with PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with a primary antibody against total Histone H3 (e.g., 1:5000 dilution).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal for each sample.
Protocol 2: Kinase Selectivity Profiling (General Protocol)
Objective: To identify potential off-target kinase interactions of this compound. This is a generalized protocol; specific conditions will vary depending on the kinase and the assay format.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Kinase Reaction:
-
In a microplate, combine the recombinant kinase, its specific substrate (peptide or protein), and ATP at an optimal concentration (often at or near the Km for ATP).
-
Add the diluted this compound or vehicle control to the wells.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., incorporation of radiolabeled phosphate, fluorescence-based detection of product formation, or luminescence-based detection of remaining ATP).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase in the panel.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 3. Inhibition of methyltransferase activity of enhancer of zeste 2 leads to enhanced lipid accumulation and altered chromatin status in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
minimizing PF-06726304 acetate toxicity in animal models
Disclaimer: The following information is for research purposes only. There is limited publicly available data on the specific toxicity profile of PF-06726304 acetate in animal models. This guide is based on general principles of toxicology for EZH2 inhibitors and available study data. Researchers should conduct their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a key role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound can reactivate the expression of tumor suppressor genes that have been silenced, leading to anti-proliferative effects in cancer cells.
Q2: What are the known effective doses of this compound in animal models?
A2: In a subcutaneous Karpas-422 xenograft mouse model, oral administration of PF-06726304 at 200 and 300 mg/kg twice daily (BID) for 20 days has been shown to inhibit tumor growth.[1] In zebrafish embryos, a concentration of 5 µM was determined to be non-toxic and effective for studying developmental effects, while concentrations of 25 µM and 50 µM showed moderate teratogenicity.[2][3][4]
Q3: Are there any known toxicities associated with this compound?
A3: Specific toxicity data for this compound in mammalian models is not extensively published. A study in zebrafish embryos indicated moderate teratogenicity at concentrations of 25 µM and 50 µM.[2][4] As a class, EZH2 inhibitors have been associated with potential adverse events, including liver toxicity and fever, due to the role of EZH2 in normal tissue homeostasis.[5]
Q4: How can I mitigate potential toxicity of this compound in my animal studies?
A4: One potential strategy to mitigate toxicity is the use of nanoparticle-based drug delivery systems. Encapsulating EZH2 inhibitors in nanoparticles may enhance tumor targeting, reduce systemic exposure, and thereby decrease the risk of side effects such as liver toxicity.[1] Careful dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific model are also crucial.
Troubleshooting Guide: Managing Potential Toxicity
This guide addresses potential issues that may arise during in vivo studies with this compound, based on general knowledge of EZH2 inhibitors.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15-20%) or Reduced Food/Water Intake | Compound-related toxicity affecting general health or specific organ systems. | 1. Immediately reduce the dose or temporarily halt administration. 2. Monitor animal weight and general health daily. 3. Consider supportive care (e.g., hydration, supplemental nutrition) as per institutional guidelines. 4. If weight loss persists, euthanize the animal and perform necropsy to assess for organ toxicity. |
| Lethargy, Hunched Posture, or Ruffled Fur | General malaise due to systemic toxicity. | 1. Perform a thorough clinical examination of the animal. 2. Consider reducing the dosage. 3. If signs are severe, consider humane euthanasia and sample collection for analysis. |
| Elevated Liver Enzymes (ALT, AST) in Blood Samples | Potential hepatotoxicity, a known class effect for some EZH2 inhibitors. | 1. Reduce the dose or cease treatment. 2. Collect blood samples more frequently to monitor liver function. 3. At the end of the study, collect liver tissue for histopathological analysis. 4. Consider co-administration with a hepatoprotective agent, though this requires validation. |
| Developmental Abnormalities in Embryonic Models (e.g., Zebrafish) | Teratogenicity due to inhibition of essential developmental pathways. | 1. Lower the concentration of this compound in the exposure medium. 2. Shorten the duration of exposure. 3. Ensure the concentration used is below the threshold for teratogenic effects, as determined in dose-range-finding studies.[2][4] |
Quantitative Data Summary
| Parameter | Value | Animal Model | Reference |
| In Vivo Efficacy Dose | 200-300 mg/kg, BID, p.o. | Mouse (Karpas-422 xenograft) | [1] |
| Non-Toxic Concentration | 5 µM | Zebrafish Embryo | [2][3][4] |
| Teratogenic Concentration | 25 µM - 50 µM | Zebrafish Embryo | [2][4] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the MTD of this compound in your chosen mouse strain.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose, 1% Tween-80 in water)
-
Age- and sex-matched mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and care facilities
-
Blood collection supplies
-
Analytical equipment for complete blood count (CBC) and serum chemistry
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the study begins.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 50, 100, 200, 400 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer this compound or vehicle daily via the intended route (e.g., oral gavage) for a set period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Observe food and water intake.
-
At the end of the study (or if humane endpoints are reached), collect blood for CBC and serum chemistry analysis (focus on liver and kidney function markers).
-
-
Necropsy: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% weight loss, significant clinical signs of toxicity, or study-terminating adverse events.
Visualizations
Signaling Pathway
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a Maximum Tolerated Dose (MTD) study in mice.
Troubleshooting Logic
Caption: Logical flow for troubleshooting adverse events in animal models.
References
- 1. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of methyltransferase activity of enhancer of zeste 2 leads to enhanced lipid accumulation and altered chromatin status in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of methyltransferase activity of enhancer of zeste 2 leads to enhanced lipid accumulation and altered chromatin status in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-06726304 Acetate Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06726304 acetate in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. By inhibiting EZH2, PF-06726304 leads to a decrease in global H3K27me3 levels, resulting in the de-repression of target genes and subsequent inhibition of tumor cell proliferation.[1][2][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of EZH2 inhibition on various cancer cell lines. It is a valuable tool for investigating the role of EZH2 in tumorigenesis, cell cycle regulation, and apoptosis. Its potent anti-tumor activity has been demonstrated in preclinical models.[1][2][3]
Q3: How should this compound be prepared and stored?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Repeated freeze-thaw cycles should be avoided.
Q4: What are the key signaling pathways affected by this compound?
A4: As an EZH2 inhibitor, this compound primarily impacts the PRC2 pathway, leading to reduced H3K27me3. Downstream, this affects pathways regulated by EZH2, including the Wnt/β-catenin and PI3K/Akt/mTOR signaling pathways, which are crucial for cell proliferation, survival, and differentiation.[4] Upstream, EZH2 expression is regulated by the pRB-E2F pathway.[5]
Troubleshooting Guides
This section addresses common issues encountered during dose-response experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and verify cell counts for consistency across wells. |
| Edge Effects in Microplates | To minimize evaporation, avoid using the outer wells of the microplate. Alternatively, fill the peripheral wells with sterile PBS or media without cells. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing of the compound at each dilution step. Use low-retention pipette tips. |
| Variable Incubation Times | Standardize the incubation time with this compound across all plates and experiments. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Issue 2: No or Low Inhibition of H3K27me3 Levels Observed by Western Blot
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. A reduction in H3K27me3 may take 48-72 hours or longer to become apparent.[6] |
| Poor Antibody Quality | Use a well-validated antibody specific for H3K27me3. Check the antibody datasheet for recommended applications and dilutions. Run positive and negative controls to validate antibody performance. |
| Inefficient Nuclear Extraction | Histones are nuclear proteins. Ensure your lysis buffer and protocol are optimized for efficient nuclear protein extraction. |
| Low Signal Detection | Use an enhanced chemiluminescence (ECL) substrate for detection. Ensure proper transfer of low molecular weight histone proteins to the membrane. A PVDF membrane is recommended. |
| Normalization Issues | Normalize the H3K27me3 signal to the total Histone H3 signal to account for any variations in loading.[7][8] |
Issue 3: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Steps |
| Variations in Assay Conditions | Maintain consistent assay parameters, including cell density, media composition (especially serum concentration), and incubation times. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls, and is kept at a low, non-toxic level (typically ≤ 0.5%). |
| Curve Fitting Issues | Use a non-linear regression model to fit the dose-response curve. Ensure you have a sufficient number of data points, especially around the IC50 value, to obtain a reliable fit. |
| Cell Line Instability | As mentioned, use low-passage cells and periodically perform cell line authentication. |
Data Presentation
Table 1: In Vitro and Cellular Activity of PF-06726304
| Target/Assay | Cell Line | Parameter | Value (nM) | Reference |
| EZH2 (Wild-Type) | - | Ki | 0.7 | [1][2][3] |
| EZH2 (Y641N mutant) | - | Ki | 3.0 | [1][2][3] |
| H3K27me3 Inhibition | Karpas-422 | IC50 | 15 | [1][2][3] |
| Cell Proliferation | Karpas-422 | IC50 | 25 | [1][2] |
| Cell Proliferation | Karpas-422 | IC50 | 122 | [1] |
Note: Variations in IC50 values can be attributed to different experimental conditions and assay durations.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using AlamarBlue
This protocol outlines the steps for determining the dose-response of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
AlamarBlue™ Cell Viability Reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO₂. The incubation time may need to be optimized for your specific cell line.
-
-
AlamarBlue Addition and Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and AlamarBlue™ but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for H3K27me3 Levels
This protocol describes the detection of H3K27me3 levels in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
Nuclear extraction buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Nuclear Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Perform nuclear extraction using a commercial kit or a standard protocol to isolate nuclear proteins. Add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 15-20 µg) by boiling in Laemmli buffer.
-
Separate the proteins on a high-percentage (e.g., 15%) SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by PF-06726304.
Caption: Experimental Workflow for Dose-Response Curve Generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 is downstream of the pRB‐E2F pathway, essential for proliferation and amplified in cancer | The EMBO Journal [link.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: PF-06726304 Acetate Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PF-06726304 acetate in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2) methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. By inhibiting EZH2, this compound prevents H3K27 methylation, leading to the de-repression of EZH2 target genes and subsequent inhibition of tumor cell proliferation.[3][4]
Q2: What are the recommended cell lines for testing this compound?
A2: A commonly used cell line for evaluating the activity of this compound is the Karpas-422 cell line, a human B-cell lymphoma line.[1][2][3] This cell line is known to be sensitive to EZH2 inhibition.
Q3: What are the optimal storage and solubility conditions for this compound?
A3: For long-term storage, it is recommended to store the compound at -20°C for one year or -80°C for two years.[5] this compound is soluble in DMSO and ethanol.[2] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[3]
Q4: What is the typical concentration range for this compound in a cell viability assay?
A4: The effective concentration can vary depending on the cell line and assay duration. However, a common starting point is a serial dilution from a high concentration, such as 50 µM, down to the nanomolar range.[3] The IC50 for the proliferation of Karpas-422 cells has been reported to be 25 nM.[1][5]
Troubleshooting Guide
This guide addresses common issues that may arise during cell viability assays with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background signal in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Test individual components for background signal. |
| High cell density.[6] | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Inherent absorbance/fluorescence of the compound. | Run a control with the compound in cell-free media to determine its intrinsic signal. | |
| Inconsistent or variable results between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Use appropriate pipetting techniques to avoid introducing bubbles and ensure even distribution.[7] |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. | |
| Pipetting errors during reagent addition. | Calibrate pipettes regularly and use a consistent pipetting technique. | |
| Unexpectedly low or no effect of the compound | Compound precipitation. | Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a different solvent system if compatible with your cells.[5] |
| Incorrect compound concentration. | Verify the calculations for your stock solution and serial dilutions. | |
| Cell line is resistant to EZH2 inhibition. | Confirm the EZH2 status of your cell line. Consider using a sensitive cell line like Karpas-422 as a positive control. | |
| Cell clumping | High cell density or inherent characteristics of the cell line. | Reduce the seeding density. If clumping persists, consider using a cell dissociation reagent like trypsin and gently pipetting to create a single-cell suspension before plating. A cell strainer can also be used to remove clumps. |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol provides a general workflow for assessing cell viability using a reagent such as MTT, XTT, or CellTiter-Glo. Specific details may need to be optimized for your cell line and assay reagent.
Materials:
-
This compound
-
Cell line of interest (e.g., Karpas-422)
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Phosphate-buffered saline (PBS)
-
DMSO (anhydrous)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in anhydrous DMSO.[3]
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically ≤ 0.5%).[3]
-
Add the diluted compound to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
-
Addition of Viability Reagent:
-
Follow the manufacturer's instructions for the specific cell viability reagent being used. This may involve removing the old medium and adding fresh medium containing the reagent, or directly adding the reagent to the existing medium.
-
-
Measurement:
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve and calculate the IC50 value.
-
Data Presentation
Inhibitory Activity of PF-06726304
| Target | Assay | IC50 / Ki | Cell Line | Reference |
| Wild-type EZH2 | Biochemical Assay | Ki = 0.7 nM | - | [1] |
| Y641N mutant EZH2 | Biochemical Assay | Ki = 3.0 nM | - | [1] |
| H3K27me3 | Cellular Assay | IC50 = 15 nM | Karpas-422 | [1][5] |
| Cell Proliferation | Cellular Assay | IC50 = 25 nM | Karpas-422 | [1][5] |
Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [2] |
| Ethanol | 100 mM | [2] |
Visualizations
Caption: Workflow for a typical cell viability assay.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: PF-06726304 Acetate in Focus
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical therapeutic target in oncology. Its role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27) is pivotal in controlling gene expression, and its dysregulation is implicated in the pathogenesis of various cancers. This guide provides a detailed comparison of PF-06726304 acetate, a potent EZH2 inhibitor, with other notable EZH2 inhibitors in clinical and preclinical development, including tazemetostat, valemetostat, CPI-1205, and GSK2816126.
Mechanism of Action: Targeting the Epigenetic Machinery
The primary mechanism of action for the EZH2 inhibitors discussed here is the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of EZH2. By blocking the binding of the methyl donor SAM, these small molecules prevent the transfer of a methyl group to H3K27, thereby inhibiting the formation of H3K27me3, a hallmark of transcriptionally silenced chromatin. This leads to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.
Valemetostat is a notable exception as it is a dual inhibitor of both EZH2 and its homolog EZH1. This dual activity may offer a broader epigenetic modulation and potentially overcome resistance mechanisms that rely on EZH1 compensation.
Figure 1. EZH2 Signaling Pathway and Inhibition.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its comparators, providing a basis for evaluating their relative potency, selectivity, and cellular activity.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Notes |
| This compound | EZH2 (WT) | 0.7[1][2][3] | 0.7[4][5] | Also inhibits EZH2 (Y641N) with a Ki of 3.0 nM[4][5]. |
| Tazemetostat (EPZ-6438) | EZH2 (WT) | 11-16[6] | 2.5[6] | Also inhibits EZH2 mutants.[7] |
| Valemetostat (DS-3201) | EZH1/EZH2 | <10 (for both) | - | Dual inhibitor. |
| CPI-1205 | EZH2 (WT) | 2[8][9] | - | Also inhibits EZH2 (Y641N) with an IC50 of 3 nM and EZH1 with an IC50 of 52 nM.[8][9] |
| GSK2816126 | EZH2 (WT) | 9.9[10][11] | 0.5-3 | Highly selective over EZH1 (>150-fold).[12][13] |
WT: Wild-Type
Table 2: Cellular Activity of EZH2 Inhibitors
| Compound | Cell Line | Cellular IC50 (nM) - H3K27me3 Reduction | Cellular IC50 (nM) - Proliferation |
| PF-06726304 | Karpas-422 | 15[4][5][14] | 25[4][5] |
| Tazemetostat | DLBCL cell lines | 2-90 | Varies by cell line |
| CPI-1205 | HeLa | 32[9] | - |
| GSK2816126 | DLBCL cell lines | Dose-dependent decrease | Effective in EZH2 mutant lines |
DLBCL: Diffuse Large B-Cell Lymphoma
Table 3: Comparative Pharmacokinetic Profiles
| Compound | Administration | Bioavailability | Tmax (hours) | Half-life (hours) | Metabolism |
| This compound | - | - | - | - | - |
| Tazemetostat | Oral | ~33%[15] | 1-2[7][15] | Short | CYP3A[4][6] |
| Valemetostat | Oral | Rapidly absorbed | - | - | Primarily CYP3A[16] |
| GSK2816126 | Intravenous | Not orally bioavailable[10] | - | ~27[9][10][13] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of EZH2 inhibitors.
EZH2 Enzymatic Assay (Biochemical Potency)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.
-
Reagents and Materials :
-
Recombinant human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Biotinylated histone H3 (1-25) peptide substrate.
-
Streptavidin-coated scintillation proximity assay (SPA) beads.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20).
-
Test compounds serially diluted in DMSO.
-
-
Procedure :
-
The enzymatic reaction is initiated by mixing the PRC2 complex, the H3 peptide substrate, and the test compound in the assay buffer.
-
[³H]-SAM is then added to start the reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing excess unlabeled SAM and streptavidin-coated SPA beads.
-
The plate is incubated to allow the biotinylated peptide to bind to the SPA beads.
-
The radioactivity, which is proportional to the amount of methylated H3 peptide, is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Figure 2. Workflow for an EZH2 Biochemical Assay.
H3K27me3 Cellular Assay (Cellular Potency)
This assay measures the level of H3K27 trimethylation within cells following treatment with an EZH2 inhibitor.
-
Reagents and Materials :
-
Cancer cell line of interest (e.g., Karpas-422).
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
Lysis buffer.
-
Primary antibody specific for H3K27me3.
-
Secondary antibody conjugated to a detectable label (e.g., HRP for ELISA/Western blot, or a fluorophore for immunofluorescence/flow cytometry).
-
Detection reagents (e.g., chemiluminescent substrate).
-
-
Procedure (ELISA-based) :
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the EZH2 inhibitor or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
-
After treatment, the cells are lysed to release nuclear proteins.
-
The cell lysates are then transferred to an ELISA plate pre-coated with an antibody that captures total histone H3.
-
The plate is incubated with a primary antibody specific for H3K27me3.
-
A secondary HRP-conjugated antibody is added, followed by a chemiluminescent substrate.
-
The luminescence is measured using a plate reader, and the signal is normalized to the total histone H3 content.
-
IC50 values are determined by plotting the percentage of H3K27me3 reduction against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay
This assay assesses the effect of EZH2 inhibitors on the growth of cancer cells.
-
Reagents and Materials :
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
A reagent for measuring cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent (e.g., CellTiter-Glo®).
-
-
Procedure (MTT Assay) :
-
Cells are seeded in a 96-well plate at a predetermined density.
-
After allowing the cells to attach, they are treated with a range of concentrations of the EZH2 inhibitor or a vehicle control.
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
Following the incubation period, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
After a few hours of incubation, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells. IC50 values for proliferation inhibition are calculated from the dose-response curves.
-
Conclusion
This compound stands out as a highly potent EZH2 inhibitor with low nanomolar biochemical and cellular activity. Its performance is comparable to, and in some cases exceeds, that of other well-characterized EZH2 inhibitors. The choice of an EZH2 inhibitor for a specific research or therapeutic application will depend on a variety of factors, including the specific cancer type, the presence of EZH2 mutations, and the desired pharmacokinetic profile. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the rapidly evolving field of epigenetic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. PF 06726304 acetate | EZH2 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Bioavailability, Metabolism, and Excretion of [14C]‐Tazemetostat in Patients With B‐Cell Lymphomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacokinetics, metabolism, and excretion of [14C]-valemetostat in healthy male participants, and in vitro plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of EZH2 Inhibitors: PF-06726304 Acetate vs. Tazemetostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent EZH2 inhibitors, PF-06726304 acetate and tazemetostat. By presenting available preclinical and clinical data, this document aims to facilitate informed decisions in research and development.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and has emerged as a key target in oncology. Both this compound and tazemetostat are potent, selective, and S-adenosylmethionine (SAM)-competitive inhibitors of EZH2. While tazemetostat has progressed through clinical trials to receive FDA approval for specific indications, this compound remains a preclinical candidate with limited publicly available data. This guide summarizes the current knowledge on both compounds.
Mechanism of Action and Signaling Pathway
Both this compound and tazemetostat function by inhibiting the catalytic activity of EZH2, the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark.[1] The reduction in H3K27me3 leads to the derepression of PRC2 target genes, including tumor suppressor genes, which can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]
Preclinical Data Comparison
Both compounds have demonstrated potent inhibition of EZH2 in preclinical studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| PF-06726304 | Wild-Type EZH2 | Biochemical | 0.7 | - | - | [4] |
| Y641N Mutant EZH2 | Biochemical | 3.0 | - | - | [4] | |
| H3K27me3 Reduction | Cellular | - | 15 | Karpas-422 | [4] | |
| Cell Proliferation | Cellular | - | 25 | Karpas-422 | [4] | |
| Tazemetostat | Wild-Type EZH2 | Biochemical | 2.5 | 11 | - | [2] |
| Mutant EZH2 | Biochemical | 2.5 | 2-38 | - | [2] | |
| H3K27me3 Reduction | Cellular | - | 2-90 | DLBCL cell lines | [2] | |
| Cell Proliferation | Cellular | - | <1 - 7600 | DLBCL cell lines | [2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome | Reference |
| PF-06726304 | Karpas-422 (Diffuse Large B-cell Lymphoma) | 200 and 300 mg/kg, BID, for 20 days | Inhibited tumor growth and induced robust modulation of downstream biomarkers. | [4] |
| Tazemetostat | Multiple pediatric solid tumor xenografts | 400 mg/kg, BID, for 28 days | Significant antitumor activity in rhabdoid tumor models. | [5] |
Clinical Data Overview: Tazemetostat
Tazemetostat is the first-in-class EZH2 inhibitor to receive FDA approval.[6] Its clinical development has provided a wealth of data on its efficacy and safety in human subjects.
Follicular Lymphoma (FL)
In a phase 2 trial, tazemetostat demonstrated significant antitumor activity in patients with relapsed or refractory FL.[6]
-
Objective Response Rate (ORR): 69% in patients with an EZH2 mutation and 35% in patients with wild-type EZH2.[6]
-
Progression-Free Survival (PFS): Median PFS was 13.8 months for the EZH2-mutant cohort and 11.1 months for the EZH2 wild-type cohort.[7]
-
Safety: Generally well-tolerated, with the most common adverse events being fatigue, nausea, and decreased appetite.[6][7]
Epithelioid Sarcoma (ES)
Tazemetostat is also approved for the treatment of metastatic or locally advanced epithelioid sarcoma.[8]
-
Objective Response Rate (ORR): A phase 2 trial showed an ORR of 15%.[8]
-
Disease Control Rate (DCR): The DCR was reported to be 26%.[8]
-
Safety: The safety profile was consistent with that observed in lymphoma trials.[8]
As of the latest available information, there are no registered clinical trials for this compound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of research findings.
This compound: In Vitro and In Vivo Studies (Summarized from Kung et al., 2016)
-
Biochemical Inhibition Assay (Ki): The inhibitory activity of PF-06726304 against wild-type and Y641N mutant EZH2 was determined using a radiometric assay measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine to a histone H3 peptide substrate.
-
Cellular H3K27me3 Inhibition Assay (IC50): Karpas-422 cells were treated with PF-06726304 for a specified period. Histones were then extracted, and the levels of H3K27me3 were quantified by ELISA.[8]
-
Cell Proliferation Assay (IC50): Karpas-422 cells were cultured in the presence of varying concentrations of PF-06726304 for 72 hours. Cell viability was assessed using a standard method such as CellTiter-Glo.[8]
-
In Vivo Xenograft Study: Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with Karpas-422 cells. Once tumors reached a specified volume, mice were randomized to receive vehicle control or PF-06726304 at 200 or 300 mg/kg twice daily by oral gavage for 20 days. Tumor volumes were measured regularly. At the end of the study, tumors were collected for pharmacodynamic biomarker analysis.[4]
Tazemetostat: Clinical Trial Protocol (Summarized from Phase 2 Study in Follicular Lymphoma)
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tazemetostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Early clinical and metabolic response to tazemetostat in advanced relapsed INI1 negative epithelioid sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 Inhibitors: PF-06726304 Acetate vs. GSK126
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent EZH2 inhibitors, PF-06726304 acetate and GSK126. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Both this compound and GSK126 are potent and selective, S-adenosyl-methionine (SAM)-competitive inhibitors of EZH2. This guide summarizes their biochemical and cellular activities, and in vivo efficacy based on available preclinical data.
Data Presentation
Table 1: Biochemical Activity of this compound and GSK126
| Parameter | This compound | GSK126 |
| Target | EZH2 | EZH2 |
| Mechanism of Action | SAM-competitive inhibitor | SAM-competitive inhibitor |
| Ki (Wild-Type EZH2) | 0.7 nM[1][2] | 0.5 - 3 nM[3] |
| Ki (EZH2 Y641N mutant) | 3.0 nM[1][2] | Similar potency to wild-type[3] |
| IC50 (Wild-Type EZH2) | 0.7 nM[4][5] | 9.9 nM[6][7] |
| Selectivity | Selective for EZH2 | >1000-fold selective for EZH2 over 20 other methyltransferases; >150-fold selective over EZH1[8] |
Table 2: Cellular Activity of this compound and GSK126
| Parameter | This compound | GSK126 |
| Cell Line | Karpas-422 (EZH2 wild-type) | Karpas-422 (EZH2 Y641N mutant) |
| Effect | Inhibition of H3K27me3 | Inhibition of H3K27me3 |
| IC50 (H3K27me3 reduction) | 15 nM[9] | Dose-dependent decrease[1] |
| Effect | Anti-proliferative | Anti-proliferative |
| IC50 (Cell proliferation) | 25 nM[9] | Growth IC50 potent over time |
Table 3: In Vivo Efficacy of this compound and GSK126
| Parameter | This compound | GSK126 |
| Animal Model | Subcutaneous Karpas-422 xenograft | Subcutaneous Karpas-422 and Pfeiffer xenografts |
| Dosing | 200 and 300 mg/kg, BID for 20 days[9] | 150 mg/kg/day, i.p.[6] |
| Observed Effects | Inhibition of tumor growth and robust modulation of downstream biomarkers[9] | Marked tumor regression, decreased global H3K27me3, and increased gene expression[6] |
Experimental Protocols
Biochemical EZH2 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the methyltransferase activity of EZH2.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).
-
Histone H3 peptide substrate (e.g., residues 21-44).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Test compounds (this compound or GSK126) dissolved in DMSO.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100).
-
Phosphocellulose filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Quench the reaction by adding an excess of unlabeled SAM.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K27me3 Quantification Assay (General Protocol)
This assay quantifies the levels of H3K27me3 in cells following treatment with an EZH2 inhibitor.
-
Reagents and Materials:
-
Cell line of interest (e.g., Karpas-422).
-
Cell culture medium and supplements.
-
Test compounds (this compound or GSK126).
-
Lysis buffer.
-
Primary antibody against H3K27me3.
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye).
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader).
-
ELISA plates or Western blotting equipment.
-
-
Procedure (ELISA-based):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and prepare whole-cell extracts.
-
Coat an ELISA plate with a capture antibody against total histone H3.
-
Add the cell lysates to the wells and incubate to allow histone binding.
-
Wash the wells and add the primary antibody against H3K27me3.
-
Wash the wells and add the secondary antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Normalize the H3K27me3 signal to the total histone H3 signal and calculate the percent reduction in H3K27me3 levels for each treatment condition.
-
Cell Proliferation Assay (General Protocol)
This assay assesses the effect of EZH2 inhibitors on the growth of cancer cells.
-
Reagents and Materials:
-
Cell line of interest (e.g., Karpas-422).
-
Cell culture medium and supplements.
-
Test compounds (this compound or GSK126).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Seed cells in a multi-well plate at a predetermined density.
-
Allow the cells to acclimate for a few hours or overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
-
In Vivo Xenograft Model (General Protocol)
This protocol describes the evaluation of the anti-tumor efficacy of EZH2 inhibitors in a mouse model.
-
Animals and Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Cancer cell line (e.g., Karpas-422).
-
Matrigel (optional).
-
Test compounds (this compound or GSK126) formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compounds and vehicle control according to the specified dose and schedule (e.g., oral gavage or intraperitoneal injection).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Mandatory Visualization
Caption: EZH2 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
Unveiling the Off-Target Landscape of PF-06726304 Acetate: A Comparative Analysis with Alternative EZH2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase profile of PF-06726304 acetate, a potent and selective inhibitor of the histone methyltransferase EZH2, alongside other widely used EZH2 inhibitors: Tazemetostat, GSK126, and UNC1999. While comprehensive off-target kinase screening data for this compound is not publicly available, this guide leverages available selectivity information for comparator compounds to provide a framework for assessing its potential off-target interactions.
Executive Summary
This compound is a highly potent inhibitor of both wild-type and mutant forms of EZH2, with Ki values of 0.7 nM and 3.0 nM, respectively. Its primary function is the inhibition of H3K27 trimethylation, a key epigenetic modification. While its selectivity against other methyltransferases has been noted, a detailed profile against the human kinome is not readily accessible in the public domain. To offer a comparative perspective, this guide presents the off-target kinase screening data for three alternative EZH2 inhibitors: Tazemetostat, GSK126, and UNC1999. This information allows researchers to understand the broader selectivity landscape of EZH2 inhibitors and to infer the potential for off-target kinase interactions with compounds like this compound.
Comparative Off-Target Kinase Screening
The following table summarizes the available off-target kinase screening data for Tazemetostat, GSK126, and UNC1999. It is important to note that the specific kinases and the experimental conditions of these screens may vary.
| Kinase Target | Tazemetostat (% Inhibition @ 1µM) | GSK126 (% Inhibition @ 1µM) | UNC1999 (% Inhibition @ 10µM) |
| Primary Target (EZH2) | Potent Inhibition (IC50 = 11 nM) [1] | Potent Inhibition (IC50 = 9.9 nM) | Potent Inhibition (IC50 = 2 nM) [2] |
| Off-Target Kinases | |||
| MST4 | 85 | - | - |
| MINK1 | 84 | - | - |
| TNK1 | 82 | - | - |
| MAP4K3 | 79 | - | - |
| STK33 | 76 | - | - |
| Selectivity Statement | >4,500-fold selective for EZH2 over 14 other HMTs[1] | >1000-fold selective for EZH2 over 20 other methyltransferases | >1000-fold selective over a broad range of epigenetic and non-epigenetic targets[2] |
Data for Tazemetostat was extracted from a published kinase panel screen. Data for GSK126 and UNC1999 off-target kinase screening is not as readily available in a comprehensive panel format in the public domain, hence the general selectivity statements are provided.
Experimental Protocols
The off-target kinase screening data presented in this guide is typically generated using well-established experimental methodologies. Below are detailed descriptions of common protocols used in the industry.
Radiometric Kinase Assay
This is considered a gold-standard method for directly measuring kinase activity.[3][4]
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, a substrate (peptide or protein), ATP (including a radiolabeled variant, typically [γ-³²P]ATP or [γ-³³P]ATP), and a buffer solution with necessary cofactors (e.g., Mg²⁺).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.[5]
-
Reaction Termination: The reaction is stopped, often by the addition of an acid or a high concentration of non-radiolabeled ATP.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose paper or filter membrane which binds the substrate.[5]
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.
ATP Competition Binding Assay (e.g., KINOMEscan™)
This high-throughput method measures the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.
-
Assay Principle: The assay utilizes kinases tagged with DNA, an immobilized ligand that binds to the ATP site of the kinases, and the test compound. The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase. A potent inhibitor will displace the kinase from the immobilized ligand.
-
Quantification: The amount of kinase remaining bound to the solid support is measured. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction. The results are often reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the EZH2 signaling pathway, a typical kinase screening workflow, and the logical relationship of off-target effects.
Conclusion
While this compound is a potent and selective EZH2 inhibitor, a comprehensive understanding of its off-target kinase profile is crucial for its application as a chemical probe and for the development of related therapeutics. The comparative data from alternative EZH2 inhibitors like Tazemetostat highlight that even highly selective compounds can interact with a range of kinases. Researchers using this compound should be mindful of these potential off-target effects and consider performing their own focused kinase screening, particularly if observing unexpected cellular phenotypes. The experimental protocols and workflows provided in this guide offer a foundation for designing and interpreting such selectivity studies.
References
Validating PF-06726304 Acetate Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06726304 acetate's performance in engaging its target, the histone methyltransferase EZH2, with other notable EZH2 inhibitors. Experimental data is presented to offer an objective overview, accompanied by detailed protocols for key target engagement assays.
Unveiling the Target: EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a key enzymatic component of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This compound is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1][2][3] By binding to the SAM pocket of EZH2, it blocks the transfer of methyl groups, leading to a reduction in H3K27me3 levels and subsequent de-repression of target genes. This guide will delve into the experimental validation of this target engagement and compare its efficacy with other EZH2 inhibitors.
Comparative Analysis of EZH2 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their target engagement potency at both the biochemical and cellular levels.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Compound | Target(s) | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | EZH2 (Wild-Type) | Biochemical | 0.7[1] | 0.7[2][3] |
| EZH2 (Y641N Mutant) | Biochemical | 3.0[1] | - | |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | Biochemical | 2.5[4] | 2-38 |
| GSK2816126 | EZH2 (Wild-Type & Mutant) | Biochemical | ~0.5 | - |
| Valemetostat (DS-3201) | EZH1/EZH2 | Biochemical | - | - |
Table 2: Cellular Target Engagement and Anti-proliferative Activity
| Compound | Cell Line | Assay Type | Cellular IC50 (nM) |
| PF-06726304 | Karpas-422 | H3K27me3 Inhibition | 15[1] |
| Karpas-422 (EZH2 WT) | Proliferation | 25[1] | |
| Tazemetostat (EPZ-6438) | - | - | - |
| GSK2816126 | - | H3K27me3 Inhibition | >1000-fold selective for EZH2 over other methyltransferases |
| Valemetostat (DS-3201) | - | - | - |
Visualizing the Mechanism and Methods
To further elucidate the context of this compound's action and the methods used to validate its target engagement, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical EZH2 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.
Materials:
-
Purified PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound and other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
In a 96-well plate, add the assay buffer, PRC2 complex, and the test compound.
-
Initiate the reaction by adding the Histone H3 peptide substrate and [³H]-SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., Karpas-422)
-
This compound and other test compounds
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-EZH2, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analyze the soluble EZH2 levels by Western blot using an anti-EZH2 antibody. Use a loading control to ensure equal protein loading.
-
Quantify the band intensities and plot the normalized soluble EZH2 fraction against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell, bioluminescence resonance energy transfer (BRET)-based method to quantify compound binding to a target protein.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding a NanoLuc®-EZH2 fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for EZH2
-
This compound and other test compounds
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET signals
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-EZH2 fusion plasmid and culture for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
In a white 96-well plate, add the cell suspension, the NanoBRET™ tracer, and the test compound.
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for EZH2 in live cells.
References
Comparative Guide to the Cross-Reactivity of PF-06726304 Acetate and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of PF-06726304 acetate, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The performance of this compound is compared with other notable EZH2 inhibitors: Tazemetostat (EPZ-6438), GSK126, and CPI-1205. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the informed selection and application of these inhibitors in a research setting.
Introduction to this compound
This compound is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound has demonstrated robust inhibition of both wild-type and mutant forms of EZH2, leading to the suppression of H3K27 trimethylation (H3K27me3) and subsequent anti-proliferative effects in cancer cell lines.[1]
Comparative Cross-Reactivity Data
The selectivity of an inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. A highly selective compound minimizes off-target effects, thereby providing clearer insights into the biological function of its intended target. This section compares the cross-reactivity of this compound with other EZH2 inhibitors against a panel of histone methyltransferases (HMTs).
It is important to note that the following data is compiled from various studies and may not have been generated under identical experimental conditions. Direct head-to-head comparisons in the same laboratory setting would provide the most definitive assessment of relative selectivity.
| Target | This compound (Ki, nM) | Tazemetostat (Ki, nM) | GSK126 (Ki, nM) | CPI-1205 (IC50, nM) |
| EZH2 (Wild-Type) | 0.7 [1] | 2.5 [2] | 0.5 - 3 [3] | 2.0 [4][5] |
| EZH2 (Y641N Mutant) | 3.0 [1] | - | - | - |
| EZH1 | >1000-fold selectivity vs EZH2 | 35-fold selectivity vs EZH2[4] | >150-fold selectivity vs EZH2[3] | 52[4] |
| Other HMTs | Highly Selective | >4,500-fold selective over 14 other HMTs[2] | >1000-fold selective over 20 other HMTs[3] | Highly selective against a panel of 30 other HMTs[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for key assays used to determine the potency and selectivity of EZH2 inhibitors.
Biochemical Assay for EZH2 Activity (Radiometric)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate by the EZH2 enzyme complex.
-
Reaction Setup: Prepare a reaction mixture containing the purified PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2), a biotinylated histone H3 (1-25) peptide substrate, and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Initiate the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of unlabeled SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for H3K27me3 Levels (In-Cell Western)
This assay quantifies the levels of H3K27me3 in cells treated with an EZH2 inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., Karpas-422) in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 72 hours).
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with a detergent-based buffer.
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K27me3 and a normalization antibody (e.g., total Histone H3).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores.
-
Detection: Scan the plate using a fluorescent imaging system to detect the signals from both antibodies.
-
Data Analysis: Normalize the H3K27me3 signal to the total histone H3 signal. Calculate the percent inhibition of H3K27me3 at each inhibitor concentration and determine the IC50 value.
Visualizations
EZH2 Signaling Pathway
Caption: Mechanism of EZH2 inhibition by this compound.
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for determining inhibitor cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance to PF-06726304 Acetate: A Comparative Guide for Researchers
For researchers and drug development professionals vested in the field of epigenetic cancer therapy, understanding the mechanisms of resistance to targeted inhibitors is paramount. PF-06726304 acetate is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers.[1][2][3][4] This guide provides a comprehensive comparison of the known and potential resistance mechanisms to this compound, drawing parallels with other EZH2 inhibitors and offering insights into alternative therapeutic strategies. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Mechanism of Action of this compound
This compound is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, effective against both wild-type (WT) and Y641N mutant forms of the enzyme.[1][5] By binding to the catalytic SET domain of EZH2, it blocks the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[5] In cancer cells, particularly those with EZH2 mutations or dependencies, this inhibition leads to the reactivation of tumor suppressor genes, resulting in anti-proliferative effects and tumor growth inhibition.[1][2][3]
Documented and Potential Resistance Mechanisms
While specific studies on resistance to this compound are not yet prevalent in the public domain, extensive research on other EZH2 inhibitors, such as tazemetostat and GSK126, has revealed several key mechanisms of acquired and intrinsic resistance. These mechanisms can be broadly categorized into two groups: on-target alterations and activation of bypass signaling pathways.
On-Target Alterations: EZH2 Mutations
Secondary mutations in the EZH2 gene are a primary driver of acquired resistance to EZH2 inhibitors. These mutations can interfere with drug binding without compromising the catalytic activity of the enzyme.
-
D1 Domain Mutations: A hotspot for resistance mutations has been identified in the D1 domain of EZH2, specifically at residues Y111 and I109.[1][5] These mutations are located outside the catalytic SET domain and are thought to allosterically prevent inhibitor binding.[1]
-
SET Domain Mutations: Mutations within the catalytic SET domain, such as Y661D and Y666N, have also been shown to confer resistance to SAM-competitive EZH2 inhibitors like tazemetostat.[3][6] These mutations directly impact the drug-binding pocket.
Cells harboring these secondary mutations often exhibit cross-resistance to multiple EZH2 inhibitors that share a similar binding mechanism.[7][8]
Activation of Bypass Signaling Pathways
Cancer cells can develop resistance to EZH2 inhibition by upregulating parallel survival pathways that are independent of the H3K27me3 modification.
-
PI3K/AKT/mTOR Pathway: Activation of the PI3K/AKT pathway is a common mechanism of resistance to various targeted therapies, including EZH2 inhibitors.[2] This pathway can promote cell survival and proliferation, overriding the anti-tumor effects of EZH2 inhibition.
-
MEK/ERK Pathway: The MAPK/ERK signaling cascade is another crucial survival pathway that can be activated to circumvent EZH2 inhibition.[2][9]
-
Insulin-like Growth Factor 1 Receptor (IGF-1R) Signaling: Upregulation of IGF-1R signaling has been identified as a mechanism of resistance to EZH2 inhibitors in diffuse large B-cell lymphoma (DLBCL).[2]
-
RB1/E2F Axis Dysregulation: In SMARCB1-deficient tumors, resistance to tazemetostat has been linked to acquired mutations that disrupt the RB1/E2F cell cycle checkpoint, such as inactivating mutations in RB1 or CDKN2A.[3][4][10] This decouples cell cycle control from the differentiation-inducing effects of EZH2 inhibition.
Comparison with Alternative EZH2 Inhibitors
Several other EZH2 inhibitors are in clinical development or have been approved, each with its own profile. Understanding their similarities and differences is crucial for developing strategies to overcome resistance.
| Inhibitor | Target | Known Resistance Mechanisms | Potential to Overcome Resistance |
| This compound | EZH2 (WT and Y641N) | Not specifically documented, but likely similar to other EZH2 inhibitors (EZH2 mutations, bypass pathway activation) | - |
| Tazemetostat (EPZ-6438) | EZH2 (WT and mutant) | EZH2 SET domain mutations (e.g., Y666N), RB1/E2F axis mutations (RB1, CDKN2A loss)[3][6] | Combination with CDK4/6 or AURKB inhibitors[4][11] |
| GSK126 | EZH2 (WT and mutant) | EZH2 D1 domain mutations (Y111, I109), activation of IGF-1R, PI3K, and MEK pathways[1][2] | Sensitivity to UNC1999 (dual EZH1/2 inhibitor) and EED226 (EED inhibitor)[2] |
| UNC1999 | EZH1/EZH2 | - | May overcome resistance to EZH2-selective inhibitors in some contexts[2] |
| EED226 | EED (a core component of PRC2) | - | Can inhibit PRC2 activity in cells with EZH2 mutations that confer resistance to EZH2-targeted inhibitors[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of EZH2 inhibitor resistance are provided below.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete cell culture medium.
-
Incubation: Incubate the plate for 2-3 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO in a separate 96-well plate. A typical starting concentration is 10 mM with 1:3 serial dilutions.
-
Treatment: Further dilute the compound in growth medium and add 25 µL to the cell plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: At the end of the incubation, measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for H3K27me3
This protocol is used to assess the on-target activity of EZH2 inhibitors.
-
Cell Lysis: Treat cells with the EZH2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement by assessing the thermal stabilization of a protein upon ligand binding.
-
Cell Treatment: Treat intact cells with the compound of interest or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (EZH2) in each sample by western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Resistance Mechanisms and Experimental Workflows
To better illustrate the complex interactions and processes described, the following diagrams have been generated using the DOT language.
References
- 1. Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Acquired Resistance to EZH2 Inhibitor GSK343 Promotes the Differentiation of Human DLBCL Cell Lines toward an ABC-Like Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Precision Oncology: A Comparative Guide to Biomarker Discovery for PF-06726304 Acetate Sensitivity
For Immediate Release
A deep dive into the predictive biomarkers for sensitivity to the EZH2 inhibitor PF-06726304 acetate and its alternatives, providing researchers, scientists, and drug development professionals with a comprehensive guide to stratifying patient populations and advancing targeted cancer therapies.
In the rapidly evolving landscape of epigenetic cancer therapy, the identification of robust predictive biomarkers is paramount for clinical success. This guide offers an objective comparison of biomarker discovery strategies for sensitivity to this compound, a potent and selective inhibitor of the histone methyltransferase EZH2, and its key alternatives: tazemetostat, GSK2816126, and CPI-1205. By leveraging experimental data, this report illuminates the critical role of genetic context in determining therapeutic response to EZH2 inhibition.
The EZH2 Pathway and the Dawn of Synthetic Lethality
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is a hallmark of numerous cancers, making it a compelling therapeutic target. This compound and its counterparts are small molecule inhibitors that compete with the S-adenosyl-L-methionine (SAM) cofactor binding pocket of EZH2, thereby inhibiting its methyltransferase activity.[1][2]
A pivotal concept in predicting sensitivity to EZH2 inhibitors is "synthetic lethality." This occurs when the inhibition of EZH2 is lethal to cancer cells that harbor specific mutations in other genes, while having minimal effect on cells without these mutations. A prime example of this is the synthetic lethal relationship between EZH2 inhibition and loss-of-function mutations in genes of the SWI/SNF chromatin remodeling complex, most notably ARID1A.
Comparative Efficacy of EZH2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives, highlighting the impact of key biomarkers on their anti-cancer activity.
Table 1: In Vitro Potency of EZH2 Inhibitors
| Compound | Target | Ki (nM) | Cell Line | EZH2 Status | IC50 (nM) | Citation |
| This compound | EZH2 (WT) | 0.7 | Karpas-422 | WT | 25 | [1] |
| EZH2 (Y641N) | 3.0 | Mutant | - | [1] | ||
| Tazemetostat | EZH2 (WT & Mutant) | 2.5 (WT), 0.5 (Y641N) | - | - | - | |
| GSK2816126 | EZH2 (WT & Mutant) | <1 (WT), <3 (Mutant) | - | - | - | |
| CPI-1205 | EZH2 | - | - | - | - |
Table 2: Comparative Anti-Proliferative Activity of EZH2 Inhibitors in Biomarker-Defined Cell Lines
| Compound | Cell Line | Cancer Type | ARID1A Status | IC50 (µM) | Citation |
| GSK126 | HT1376 | Bladder Cancer | Mutant | 2.5 | [3] |
| VM-CUB1 | Bladder Cancer | Mutant | 2.8 | [3] | |
| T24 | Bladder Cancer | Wild-Type | 8.3 | [3] | |
| 5637 | Bladder Cancer | Wild-Type | 7.6 | [3] | |
| RT112 | Bladder Cancer | Wild-Type | 7.8 | [3] | |
| Tazemetostat | Ovarian Clear Cell Carcinoma | Ovarian Cancer | Mutant | - (Showed activity) | [4] |
| Endometrioid Endometrial Carcinoma | Endometrial Cancer | Wild-Type | - (No single-agent efficacy) | [4] |
Table 3: In Vivo Efficacy of EZH2 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Biomarker Status | Dosing Regimen | Tumor Growth Inhibition | Citation |
| This compound | Karpas-422 | Non-Hodgkin's Lymphoma | EZH2 WT | 200 and 300 mg/kg, BID | Significant | [1] |
| GSK126 | ARID1A-mutant xenografts | Bladder Cancer | ARID1A Mutant | - | Sensitive | [5] |
| ARID1A-wildtype xenografts | Bladder Cancer | ARID1A Wild-Type | - | Resistant | [5] | |
| Tazemetostat | Epithelioid Sarcoma PDX | Sarcoma | INI1 Loss | - | Active |
Key Biomarkers for this compound and Other EZH2 Inhibitors
The primary biomarkers that predict sensitivity to EZH2 inhibitors fall into two main categories:
-
Mutations in SWI/SNF Complex Genes:
-
ARID1A : Loss-of-function mutations in ARID1A are a strong predictor of sensitivity to EZH2 inhibitors across various cancer types, including ovarian, bladder, and gastric cancers.[3][5]
-
Other SWI/SNF Subunits: Mutations in other components of the SWI/SNF complex, such as PBRM1 and SMARCA4, have also been associated with sensitivity to EZH2 inhibition.
-
-
EZH2 Gene Status:
-
Gain-of-Function Mutations: Specific mutations in the SET domain of EZH2, such as Y646, A682, and A692, are known to enhance its methyltransferase activity and are key biomarkers for sensitivity to inhibitors like tazemetostat in follicular lymphoma.
-
Wild-Type EZH2: While mutant EZH2 often confers greater sensitivity, tumors with wild-type EZH2 can also respond to inhibitors, particularly in the context of SWI/SNF complex mutations. This compound has demonstrated potent inhibition of both wild-type and Y641N mutant EZH2.[1]
-
Experimental Protocols for Biomarker Discovery
Accurate identification of these biomarkers is crucial for patient stratification. The following are detailed methodologies for key experiments.
Protocol for ARID1A Mutation Detection by Sanger Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from tumor tissue or cell lines using a commercially available kit.
-
PCR Amplification: Amplify the coding exons of the ARID1A gene using specifically designed primers.
-
PCR Product Purification: Purify the PCR products to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Perform cycle sequencing using BigDye™ Terminator chemistry.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using a capillary electrophoresis-based genetic analyzer.
-
Data Analysis: Analyze the sequencing data using appropriate software to identify any mutations compared to the reference sequence.
Protocol for H3K27me3 Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Cross-linking: Cross-link protein-DNA complexes in live cells with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K27me3.
Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: Add MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Essential Safety and Disposal Guide for PF-06726304 Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of PF-06726304 acetate, a potent EZH2 inhibitor. As with many novel research compounds, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, it is imperative to treat this compound as potentially hazardous and follow stringent safety protocols.
I. Chemical and Physical Properties
Proper handling and disposal procedures are predicated on the known chemical and physical properties of the substance. The following table summarizes available data for this compound.
| Property | Value | Source |
| Chemical Name | 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate | N/A |
| Molecular Formula | C₂₂H₂₁Cl₂N₃O₃・C₂H₄O₂ | N/A |
| Molecular Weight | 506.38 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | ≥97% | N/A |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | N/A |
| Storage | Store at room temperature | N/A |
II. Guiding Principles for Safe Disposal
Given that this compound is a potent, biologically active compound, all waste containing this substance must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.
Key Principles:
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste.
-
No Sewer Disposal: Do not dispose of this compound or its solutions down the drain.[1][2]
-
No General Trash Disposal: Solid waste contaminated with this compound must not be disposed of in the regular trash.[1][2]
-
Segregation: Keep waste streams separate. Do not mix aqueous waste with organic solvent waste, and separate halogenated from non-halogenated solvents.[3]
-
Consult EHS: Your institution's EHS department is the primary resource for guidance on chemical waste disposal.[1][4]
III. Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Categorization
-
Hazardous Waste Determination: Due to its biological potency as an EZH2 inhibitor, this compound should be presumed to be toxic and categorized as hazardous waste.[2][5]
-
Waste Streams: Identify all waste streams that may contain the compound:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, pipette tips, vials).
-
Liquid Waste: Stock solutions (e.g., in DMSO or ethanol), experimental solutions, and the first rinse of any container that held the compound.[1] For highly toxic compounds, the first three rinses should be collected as hazardous waste.[1]
-
Step 2: Waste Collection and Storage
-
Container Selection:
-
Labeling:
-
Storage Location:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
Ensure the SAA is away from general work areas and sources of ignition.[1]
-
Use secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.[1][2]
-
Step 3: Arranging for Disposal
-
Contact EHS: Once a waste container is full or has been in use for the maximum allowable time per institutional policy (often 6-12 months), contact your institution's EHS office to arrange for a waste pickup.[2][4][9]
-
Provide Information: Be prepared to provide the EHS staff with all necessary information about the waste, as detailed on the label.
-
Disposal Method: The most common and recommended disposal method for potent organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[10][11][12][13] This process effectively destroys the chemical structure, rendering it non-toxic.
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 11. How Chemical Waste Is Treated | Enva [enva.com]
- 12. Hazardous-waste management - Treatment, Storage, Disposal | Britannica [britannica.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling PF-06726304 acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling PF-06726304 acetate in a laboratory setting. As a potent EZH2 inhibitor, stringent adherence to these guidelines is crucial to ensure personnel safety and maintain a compliant research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) with GHS hazard classifications for this compound is not publicly available, its nature as a potent, small molecule inhibitor necessitates handling with caution. The following PPE recommendations are based on best practices for handling research compounds of unknown toxicity.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact with the compound. Regularly inspect gloves for any signs of degradation or puncture and change them frequently. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | A properly fitted laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a ventilated enclosure. | To prevent inhalation of the compound. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling this compound is essential to minimize exposure risk. All handling of the solid compound and its solutions should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols: Preparation of Stock Solutions
Accurate and safe preparation of stock solutions is fundamental for experimental success and safety.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 50.64 | 100 |
| Ethanol | 50.64 | 100 |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound powder, anhydrous DMSO, appropriate volumetric flasks and pipettes, vortex mixer.
-
Procedure: a. Calculate the required mass of this compound using its molecular weight (506.38 g/mol ). For example, for 1 mL of a 10 mM solution, 0.506 mg of the compound is needed. b. In a chemical fume hood, carefully weigh the calculated amount of this compound into a suitable vial. c. Add the desired volume of DMSO to the vial. d. Cap the vial securely and vortex until the solid is completely dissolved. e. Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage to maintain stability.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure to others.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste bag and disposed of as hazardous waste.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
Caption: A logical flowchart for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
